4-Bromo-2,3,5,6-tetrafluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSEVWUBQSGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382586 | |
| Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-61-4 | |
| Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2,3,5,6-tetrafluorophenol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluorophenol (CAS No. 1998-61-4), a key fluorinated organic building block. This document is intended for researchers and professionals in the fields of chemical synthesis, drug development, and materials science who utilize halogenated phenols as versatile intermediates.
Core Physical and Chemical Properties
This compound is a highly functionalized aromatic compound, characterized by a hydroxyl group and five halogen substituents on a benzene ring. These features impart unique reactivity and properties, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its physical state is often described as a solid or semi-solid, indicating a low melting point.[2]
Data Presentation: Physical and Chemical Characteristics
The quantitative properties of this compound are summarized in the table below. It is important to note that while some data points are well-established, others, such as the atmospheric boiling point, have limited or potentially inconsistent reporting in available literature.
| Property | Value | Citation(s) |
| CAS Number | 1998-61-4 | |
| Molecular Formula | C₆HBrF₄O | |
| Molecular Weight | 244.97 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid or Semi-solid | [2] |
| Melting Point | 38 °C | |
| Boiling Point | 76 °C at 760 mmHg (Note: This value is likely erroneous and may refer to boiling under reduced pressure) | |
| Purity | ≥96% | [2][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
Note on Boiling Point: The reported atmospheric boiling point of 76 °C is unusually low for a compound with this molecular weight and should be treated with caution. For comparison, the structurally similar compound 4-Bromo-2,3,5,6-tetrafluoropyridine has a boiling point of 134-135 °C.[4]
Spectral Properties
Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are often proprietary to chemical suppliers, the expected characteristics are described below.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple, showing a single, broad singlet for the hydroxyl proton. The chemical shift of this proton can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the carbon bearing the hydroxyl group, one for the carbon with the bromine atom, and one for the four carbons bonded to fluorine atoms.
-
¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing this compound.[6] Due to the C₂ symmetry of the molecule, the four fluorine atoms are chemically equivalent, and a single signal is expected in the spectrum. The chemical shift would be in the typical range for aromatic fluorine atoms.[7][8]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad peak around 3200-3600 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region). A C-Br stretching vibration would be observed at lower frequencies (typically 500-600 cm⁻¹).[9]
-
Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a prominent molecular ion (M⁺) peak. A key diagnostic feature would be the isotopic pattern for bromine, with an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] Common fragmentation pathways would likely involve the loss of Br, CO, and HF.
Reactivity and Applications
This compound is primarily used as an intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations:
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo standard reactions such as etherification (e.g., O-methylation), esterification, and conversion to a nonaflate or triflate, which are excellent leaving groups for cross-coupling reactions.
-
Aromatic Ring: The highly fluorinated ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where a strong nucleophile can displace one of the fluorine atoms.
-
Carbon-Bromine Bond: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing complex molecular frameworks for pharmaceuticals and agrochemicals.[1]
Experimental Protocols
Representative Synthesis Protocol: Bromination of 2,3,5,6-Tetrafluorophenol
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Bisulfite (NaHSO₃) solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound as described in the representative protocol.
Caption: Synthesis workflow for this compound.
References
- 1. 1998-61-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 3. aceschem.com [aceschem.com]
- 4. 4-Bromo-2,3,5,6-tetrafluoropyridine 98 3511-90-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorophenol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorophenol, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct synthetic reports, this document outlines a plausible and chemically sound synthesis protocol based on established organic chemistry principles and published procedures for analogous compounds. The guide details the proposed synthetic pathway, including experimental procedures, and compiles available physicochemical data. Furthermore, it includes visualizations of the synthetic workflow to aid in laboratory application.
Introduction
This compound is a polyhalogenated phenol, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The introduction of multiple fluorine atoms and a bromine atom onto the phenolic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. While the specific discovery of this compound is not well-documented in publicly available literature, the study of halogenated phenols has a rich history, driven by their diverse applications.[1][2]
This guide aims to bridge the gap in the available literature by proposing a detailed synthetic route and compiling essential data for researchers working with or considering the use of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and catalogues.[3]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 1998-61-4 | |
| Molecular Formula | C₆HBrF₄O | |
| Molecular Weight | 244.97 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid | |
| Melting Point | 38°C | |
| Boiling Point | 76°C at 760 mmHg | |
| Purity | Typically ≥96% | [3] |
| Storage | Inert atmosphere, room temperature |
Proposed Synthesis
The most direct and plausible route is the electrophilic bromination of commercially available 2,3,5,6-tetrafluorophenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,3,5,6-tetrafluorophenol, the para position is unsubstituted and sterically accessible, making it the most likely site for bromination.
Proposed Synthetic Workflow
The proposed synthesis involves a single key step: the direct bromination of 2,3,5,6-tetrafluorophenol. A generalized workflow for this process is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on typical bromination reactions of phenols and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Solvent (e.g., Carbon tetrachloride, Dichloromethane, or Acetic Acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution in an ice bath (0 °C). Slowly add a solution of the brominating agent (e.g., Bromine, 1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data (Expected):
While no specific yield has been reported in the literature for this exact reaction, similar brominations of activated aromatic compounds typically proceed with moderate to high yields (60-90%), depending on the specific conditions and purification methods employed.
Characterization Data (Expected)
The structure of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectroscopic data are outlined below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region corresponding to the hydroxyl proton. The chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the aromatic ring. The carbon attached to the hydroxyl group will be shifted downfield. The carbons attached to fluorine will show C-F coupling. The carbon attached to bromine will also be shifted. |
| ¹⁹F NMR | Two distinct signals (or complex multiplets due to F-F coupling) corresponding to the two sets of chemically non-equivalent fluorine atoms. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Characteristic C-F and C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (244.97 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (approximately 1:1 ratio for M and M+2 peaks). |
Safety and Handling
This compound is expected to be a hazardous chemical. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While the discovery and a definitive, peer-reviewed synthesis of this compound are not well-documented, this technical guide provides a robust, proposed synthetic route based on fundamental organic chemistry principles. The detailed experimental protocol, along with compiled physicochemical and expected characterization data, offers a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The provided workflow and data tables are intended to facilitate the preparation and characterization of this potentially useful polyhalogenated phenol for further investigation and application in various scientific endeavors.
References
In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorophenol: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. The document details its molecular structure, Chemical Abstracts Service (CAS) number, and key physicochemical properties. Emphasis is placed on its emerging role as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While specific biological signaling pathways involving this compound are not yet elucidated in publicly available literature, its utility in constructing bioactive molecules through reactions such as the Suzuki-Miyaura coupling is highlighted. This guide also presents a generalized experimental workflow for its application in cross-coupling reactions, a common and crucial process in drug discovery.
Molecular Structure and Identification
This compound is a substituted aromatic phenol characterized by a bromine atom and four fluorine atoms attached to the benzene ring.
Molecular Formula: C₆HBrF₄O
Molecular Weight: 244.97 g/mol
CAS Number: 1998-61-4[1]
The structure of this compound is presented below:
Caption: 2D representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 38 °C | |
| Boiling Point | 76 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Slightly soluble in water. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Synthesis and Purification
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a common synthetic route involves the direct bromination of 2,3,5,6-tetrafluorophenol. The general approach is outlined below.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
A plausible synthetic method is adapted from the bromination of phenol, where the reaction is carried out in a suitable solvent like carbon tetrachloride at a controlled temperature, often below 5°C, by the slow addition of bromine.
Purification
Purification of the crude product is typically achieved through recrystallization or distillation. Given its melting point, recrystallization from a suitable solvent system, such as ethanol/water, is a viable method to obtain the purified crystalline solid. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be employed.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | A singlet for the hydroxyl proton, with its chemical shift dependent on the solvent and concentration. |
| ¹⁹F NMR | Signals corresponding to the four fluorine atoms on the aromatic ring. |
| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with characteristic shifts due to the attached halogen and hydroxyl groups. |
| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern characteristic of its structure. |
Applications in Synthetic Chemistry
This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form more complex molecules. The presence of the bromine atom provides a reactive site for the formation of new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
A significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize fluorinated biphenyl derivatives. These structures are of great interest in medicinal chemistry and materials science. The general workflow for such a reaction is depicted below.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biphenyl compound.
Biological Significance and Drug Development
While direct studies on the biological activity of this compound are scarce, its utility as a precursor for bioactive molecules is noteworthy. The incorporation of a tetrafluorophenol moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets.
The biphenyl structures synthesized from this precursor are prevalent in many pharmacologically active compounds, including anti-inflammatory drugs, antihypertensives, and anticancer agents. Therefore, this compound serves as a critical starting material for the exploration of new chemical entities in drug discovery programs.
Conclusion
This compound is a key synthetic intermediate with increasing importance in the fields of medicinal chemistry and materials science. Its well-defined structure and versatile reactivity, particularly in cross-coupling reactions, make it an invaluable tool for the synthesis of complex fluorinated molecules. This guide provides essential technical information to support its safe and effective use in research and development. Further investigation into its own biological activities and the development of detailed, optimized synthetic protocols are promising areas for future research.
References
An In-depth Technical Guide to the Reactivity and Potential Hazards of 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and potential hazards associated with 4-Bromo-2,3,5,6-tetrafluorophenol. The information is compiled from available safety data sheets and scientific literature on related compounds, offering insights into its safe handling, storage, and potential applications in organic synthesis.
Chemical and Physical Properties
This compound is a polyhalogenated aromatic compound. The presence of both bromine and fluorine atoms, along with a hydroxyl group, on the benzene ring imparts unique chemical properties and reactivity.
| Property | Value | Source |
| CAS Number | 1998-61-4 | --INVALID-LINK-- |
| Molecular Formula | C₆HBrF₄O | --INVALID-LINK-- |
| Molecular Weight | 244.97 g/mol | --INVALID-LINK-- |
| Physical Form | Solid or Semi-solid or liquid | --INVALID-LINK-- |
| Purity | Typically ≥96% | --INVALID-LINK-- |
| Storage | Inert atmosphere, room temperature | --INVALID-LINK-- |
Potential Hazards and Safety Information
This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and precautionary measures as indicated in safety data sheets.
Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: --INVALID-LINK--
Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: --INVALID-LINK--
Reactivity Profile
Detailed experimental data on the reactivity of this compound is limited in publicly available literature. However, its structure suggests reactivity at three main sites: the hydroxyl group, the bromine-substituted carbon, and the fluorinated aromatic ring.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This alkoxide is a potent nucleophile and can participate in various reactions, most notably the Williamson ether synthesis.
Experimental Protocol (General for Williamson Ether Synthesis): A general procedure for the Williamson ether synthesis involves the deprotonation of the phenol followed by reaction with an alkyl halide.[1][2]
-
To a solution of the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
The alkyl halide (1.1 equivalents) is then added, and the reaction is heated to a temperature appropriate for the specific substrates (typically between room temperature and 80 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
Reactions at the Carbon-Bromine Bond
The carbon-bromine bond in this compound is a potential site for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is supported by its use in the synthesis of fluorine-containing biphenyl cross-linking agents.[3]
Experimental Protocol (General for Suzuki-Miyaura Coupling): The following is a general protocol for a Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.[4][5]
-
In a reaction vessel, the aryl bromide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography.
Thermal Stability and Decomposition Hazards
Upon heating, halogenated phenols can decompose to form a variety of hazardous products. The expected decomposition pathway would involve the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring.
Potential Thermal Decomposition Products:
-
Brominated and Fluorinated Benzenes: Formed by the loss of the hydroxyl group and other substituents.
-
Other Brominated and Fluorinated Phenols: Resulting from the rearrangement or partial degradation of the parent molecule.
-
Polybrominated/Polyfluorinated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): These are highly toxic compounds that can be formed during the incomplete combustion of halogenated aromatic compounds.[6]
-
Hydrogen Halides (HBr, HF): Formed by the abstraction of hydrogen atoms.
-
Carbon Oxides (CO, CO₂): Products of complete combustion.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 1998-61-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-2,3,5,6-tetrafluorophenol. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines available information with extrapolated data based on structurally related compounds. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its physical and chemical properties, particularly solubility and stability, are critical parameters for its handling, formulation, and application. This guide aims to provide a foundational understanding of these properties.
Compound Profile:
| Property | Value | Source |
| CAS Number | 1998-61-4 | |
| Molecular Formula | C₆HBrF₄O | [1] |
| Molecular Weight | 244.97 g/mol | [1] |
| Physical Form | Solid or Semi-solid | |
| Melting Point | 38°C | |
| Boiling Point | 76°C at 760 mmHg | |
| Storage | Inert atmosphere, room temperature |
Solubility Profile
Expected Solubility in Various Solvents:
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic nature of the highly halogenated aromatic ring is expected to dominate over the hydrophilic character of the single hydroxyl group.[3] |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.[3] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should enable good solubility.[2] |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone and its ability to act as a hydrogen bond acceptor suggest good solubility.[3] |
| Dichloromethane | Non-polar | Soluble | The organic and lipophilic character of the compound suggests good solubility in this common non-polar solvent.[3] |
| Diethyl Ether | Non-polar | Soluble | Expected to be a good solvent due to its ability to dissolve many organic compounds.[2] |
| Toluene | Non-polar | Moderately Soluble | The aromatic nature of both solute and solvent should allow for moderate solubility. |
| Hexane | Non-polar | Low to Moderately Soluble | Solubility is expected to be lower than in other non-polar organic solvents due to the presence of the polar hydroxyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is expected to be an excellent solvent for this compound.[3] |
Stability Profile
The stability of this compound is a critical consideration for its storage and application. While specific degradation kinetics for this compound are not published, the stability of polyfluorinated compounds and the degradation pathways of bromophenols provide insights into its anticipated behavior.[5][6][7]
Anticipated Stability Characteristics:
-
Thermal Stability: Polyfluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F bond.[8] However, the presence of the hydroxyl and bromo substituents may influence its decomposition temperature.
-
Photostability: Like many aromatic compounds, this compound may be susceptible to degradation upon exposure to UV light. Photodegradation could involve cleavage of the C-Br or C-F bonds, or oxidation of the phenol group.
-
pH Stability: The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide ion. This can alter the compound's reactivity and degradation profile. In highly acidic or basic conditions, hydrolysis of the halogen substituents may occur, although this is generally slow for fluorinated aromatic rings.
-
Oxidative Stability: Phenols can be susceptible to oxidation.[9] The electron-withdrawing nature of the fluorine atoms may offer some protection against oxidation of the aromatic ring, but the phenolic hydroxyl group can still be a site for oxidative degradation.
Potential Degradation Pathways:
The degradation of bromophenols in environmental and biological systems often proceeds through hydroxylation, debromination, and ring cleavage.[5] For this compound, a hypothetical degradation pathway could involve initial oxidation of the phenol to a catechol or hydroquinone derivative, followed by debromination and subsequent ring opening.
Experimental Protocols
To obtain precise and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12]
Materials and Equipment:
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with a chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Prepare a series of dilutions of the saturated solution with the same solvent. Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Express the solubility in units such as mg/mL, g/100 mL, or mol/L.
Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.[13]
Forced Degradation Studies:
To assess the stability of this compound, forced degradation studies under various stress conditions are recommended.[14]
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[14]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature below its melting point for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period. A solution stored in the dark should be used as a control.
HPLC Method Development:
-
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is a good starting point. The mobile phase will likely consist of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.[13]
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation studies.[13]
-
Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14][15]
Stability Study Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent systems.
-
Storage: Store the samples under the desired stability conditions (e.g., different temperatures, light exposures).
-
Analysis: At specified time points, withdraw aliquots of the samples and analyze them using the validated stability-indicating HPLC method.
-
Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of any degradation products over time. This data can be used to determine the degradation kinetics and shelf-life of the compound under the tested conditions.
Visualizations
The following diagrams illustrate the general workflow for assessing the solubility and stability of a compound and a hypothetical degradation pathway for this compound.
Caption: General workflow for the assessment of solubility and stability.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. aceschem.com [aceschem.com]
- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. irjpms.com [irjpms.com]
- 14. scispace.com [scispace.com]
- 15. web.vscht.cz [web.vscht.cz]
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,3,5,6-tetrafluorophenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data for 4-Bromo-2,3,5,6-tetrafluorophenol is limited. This guide provides a comprehensive overview based on established spectroscopic principles and data from structurally analogous compounds to predict and interpret the spectral characteristics of the target molecule.
Introduction
This compound is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of a bromine atom and four fluorine atoms on the phenol ring imparts unique electronic properties and reactivity to the molecule. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This document serves as a technical guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted and Analogous Spectroscopic Data
Due to the scarcity of direct experimental data for this compound, this section presents data from closely related compounds: 2,3,5,6-tetrafluorophenol and 4-bromophenol . This information allows for an informed estimation of the expected spectral features of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to be simple, showing a single signal for the hydroxyl proton. The chemical shift of this proton can be concentration-dependent and may appear as a broad singlet.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring. The carbon attached to the hydroxyl group (C-1) will be significantly deshielded. The carbons attached to fluorine will show coupling (C-F coupling), and the carbon attached to bromine will also have a characteristic chemical shift.
Expected ¹⁹F NMR Spectral Data: The ¹⁹F NMR spectrum is anticipated to show two signals for the two sets of chemically equivalent fluorine atoms.
Table 1: ¹H NMR Data for Analogous Compounds
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2,3,5,6-Tetrafluorophenol[1][2] | CDCl₃ | ~6.65 | m | Ar-H |
| ~5.64 | br s | -OH | ||
| 4-Bromophenol[3] | CDCl₃ | ~7.31 | d | Ar-H |
| ~6.71 | d | Ar-H | ||
| ~5.13 | br s | -OH |
Table 2: ¹³C NMR Data for 4-Bromophenol
| Compound | Solvent | Chemical Shift (ppm) |
| 4-Bromophenol[4] | CDCl₃ | 155.1, 132.4, 117.1, 113.5 |
Table 3: Mass Spectrometry Data for Analogous Compounds
| Compound | Ionization Method | Key m/z values |
| 2,3,5,6-Tetrafluorophenol[5][6] | EI | 166 (M+), 118, 99 |
| 4-Bromophenol[7][8] | EI | 174/172 (M+), 93, 65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-F bonds, as well as absorptions typical of the aromatic ring.
Table 4: Key IR Absorption Bands for Analogous Compounds
| Functional Group | 2,3,5,6-Tetrafluorophenol (cm⁻¹) | 4-Bromophenol (cm⁻¹) | Expected Range for Target Compound (cm⁻¹) |
| O-H stretch (phenol) | ~3600 (sharp), ~3400 (broad) | 3600-3200 (broad) | 3600-3200 (broad) |
| C-F stretch | Strong bands in 1300-1000 region | - | 1300-1000 (strong, multiple bands) |
| C=C stretch (aromatic) | ~1650, ~1500 | ~1600, ~1500, ~1470 | ~1650-1450 |
| C-O stretch (phenol) | ~1250 | ~1220 | ~1250 |
| C-Br stretch | - | ~650 | ~700-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
For ¹⁹F NMR, use a suitable pulse sequence, and the spectrum is typically referenced to an external standard like CFCl₃.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the thin solid film method.[10]
-
Sample Preparation:
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a solid sample, it can be introduced via a direct insertion probe or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
For Electron Ionization (EI), the sample is vaporized by heating in the ion source.
-
-
Mass Analysis and Detection:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.
Caption: Workflow for Chemical Compound Spectroscopic Analysis.
References
- 1. Buy 2,3,5,6-Tetrafluorophenol | 769-39-1 [smolecule.com]
- 2. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]
- 5. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]
- 7. 4-Bromophenol(106-41-2) MS spectrum [chemicalbook.com]
- 8. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. orgchemboulder.com [orgchemboulder.com]
Toxicological profile and safety precautions for 4-Bromo-2,3,5,6-tetrafluorophenol
An In-depth Technical Guide on the Toxicological Profile and Safety Precautions for 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with a bromine atom and four fluorine atoms, suggests potential for biological activity and associated toxicity. This technical guide provides a comprehensive overview of the available toxicological data, outlines necessary safety precautions, and discusses potential mechanisms of toxicity based on current scientific understanding of related compounds. Due to a lack of specific toxicological studies on this compound, this guide also incorporates data from structurally similar halogenated phenols to provide a predictive toxicological profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate, transport, and absorption characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1998-61-4 | [1] |
| Molecular Formula | C₆HBrF₄O | [1] |
| Molecular Weight | 244.97 g/mol | [1] |
| Appearance | Solid or Semi-solid or liquid | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Toxicological Profile
Direct toxicological studies on this compound are limited. The hazard information is primarily derived from Safety Data Sheets (SDS) provided by suppliers.
Summary of Hazards
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich Safety Information.[1]
Acute Toxicity
Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the public domain. The hazard statements indicate moderate acute toxicity via oral and inhalation routes.
Irritation and Corrosivity
The compound is a known skin and serious eye irritant.[1] Direct contact should be avoided.
Genotoxicity and Carcinogenicity
There are no specific studies on the genotoxicity or carcinogenicity of this compound. However, studies on other brominated phenols suggest a potential for genotoxicity, possibly mediated by the generation of reactive oxygen species (ROS) which can lead to DNA damage.
Proposed Mechanism of Toxicity
The precise mechanism of toxicity for this compound has not been elucidated. However, based on the toxicology of other halogenated phenols, a multi-faceted mechanism can be proposed.
Oxidative Stress
A plausible mechanism of toxicity is the induction of oxidative stress. Phenolic compounds can be metabolized to form phenoxyl radicals. These radicals can participate in redox cycling, leading to the depletion of cellular antioxidants and the generation of ROS. Increased ROS levels can cause damage to lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.
Caption: Proposed mechanism of toxicity via oxidative stress.
Uncoupling of Oxidative Phosphorylation
Substituted phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption without ATP production. This can result in cellular energy depletion and hyperthermia.
Proposed Metabolic Pathway
The metabolism of this compound is not documented. However, a probable metabolic pathway can be inferred from the metabolism of other halogenated phenols, which primarily involves cytochrome P450 (CYP450) enzymes for Phase I metabolism and subsequent conjugation reactions in Phase II.
References
Unlocking New Frontiers: A Technical Guide to the Research Applications of 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core research applications of 4-Bromo-2,3,5,6-tetrafluorophenol, a versatile fluorinated organic building block. With its unique combination of a reactive bromine atom, a nucleophilic hydroxyl group, and a perfluorinated aromatic ring, this compound presents a wealth of opportunities in medicinal chemistry, materials science, and synthetic organic chemistry. This document provides a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its key transformations, empowering researchers to leverage its full potential.
Core Properties of this compound
This compound is a solid at room temperature with the chemical formula C₆HBrF₄O. Its structure is characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and four fluorine atoms. This high degree of fluorination significantly influences its chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 1998-61-4 | |
| Molecular Formula | C₆HBrF₄O | |
| Molecular Weight | 244.97 g/mol | |
| Appearance | Solid or Semi-solid | |
| Purity | Typically ≥96% | |
| Storage | Inert atmosphere, room temperature |
Key Research Applications
The strategic placement of functional groups on the perfluorinated ring makes this compound a valuable precursor for a range of advanced molecules.
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. This compound serves as an excellent starting material for the synthesis of novel bioactive molecules. The phenolic hydroxyl group can be functionalized to introduce diverse side chains, while the bromine atom acts as a handle for cross-coupling reactions to build complex molecular scaffolds. Derivatives of bromophenols have shown potential as inhibitors for various enzymes.
Materials Science
The highly fluorinated aromatic ring of this compound is a key feature for the development of advanced materials. Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance. Furthermore, the rigid biphenyl structures that can be synthesized from this precursor are foundational for liquid crystals, which are crucial components in modern display technologies. The introduction of the tetrafluorophenoxy moiety can be used to tune the dielectric anisotropy and other critical properties of liquid crystalline materials.
Organic Synthesis
As a versatile building block, this compound is utilized in a variety of organic transformations. The two primary reaction sites, the hydroxyl group and the carbon-bromine bond, allow for sequential and selective modifications. Key reactions include:
-
Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage through reactions like the Williamson ether synthesis.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom allows for the formation of new carbon-carbon bonds with a wide range of boronic acids and their derivatives, enabling the synthesis of complex biaryl and polyaryl structures.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound.
Etherification via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of aryl ethers from this compound and an alkyl halide.
Reaction:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF at room temperature, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example):
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| This compound | Iodomethane | K₂CO₃ | DMF | >90% |
| This compound | Benzyl bromide | Cs₂CO₃ | MeCN | >85% |
Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction:
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example Yields for Similar Substrates):
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Yield |
| 4-Bromo-2,3,5,6-tetrafluoroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | High |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | >90% |
Potential Research Directions
The versatility of this compound opens up numerous avenues for future research.
-
Novel Kinase Inhibitors: The synthesis of biaryl ethers derived from this phenol could lead to the discovery of new kinase inhibitors for cancer therapy.
-
Antiviral Agents: The tetrafluorophenyl moiety is present in some antiviral drugs. This building block could be used to create novel antiviral candidates.
-
Liquid Crystal Dopants: Derivatives with tailored structures could be synthesized and evaluated as dopants to modulate the properties of liquid crystal mixtures for next-generation displays.
-
High-Performance Polymers: Incorporation of this monomer into polymer backbones could lead to materials with superior thermal and chemical resistance for demanding applications.
A Technical Guide to the Thermochemical Data of 4-Bromo-2,3,5,6-tetrafluorophenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 4-bromo-2,3,5,6-tetrafluorophenol. A comprehensive search of available scientific literature and databases indicates a lack of experimentally determined thermochemical data for this specific compound. This guide, therefore, provides a detailed overview of the established experimental protocols used for determining the key thermochemical properties of halogenated phenols and other solid organic compounds. These methodologies, including combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method, are presented to equip researchers with the necessary information to conduct such measurements. The guide also includes a summary of computational estimation methods that can provide theoretical values in the absence of experimental data. Visual workflows for the experimental determination of major thermochemical parameters are provided to facilitate understanding and implementation.
Thermochemical Data for this compound
As of the date of this guide, specific, experimentally-derived quantitative thermochemical data (e.g., enthalpy of formation, heat capacity, entropy) for this compound are not available in the public domain literature. Researchers requiring this data for applications such as reaction modeling, process design, or safety analysis are encouraged to perform experimental measurements or utilize computational estimation techniques.
Data Summary
Due to the absence of experimental data, a quantitative data table cannot be provided. It is recommended that researchers generate this data using the experimental protocols outlined in Section 2 or the computational methods described in Section 3.
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental procedures for determining the primary thermochemical properties of solid organic compounds like halogenated phenols.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.
Detailed Protocol:
-
Sample Preparation:
-
A sample of this compound (typically 0.5 - 1.0 g) is accurately weighed into a crucible made of a material resistant to the combustion products (e.g., platinum, quartz).
-
A small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion may be added to ensure complete combustion.
-
A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample.
-
-
Calorimeter Assembly:
-
The crucible is placed in the bomb, and the fuse wire is connected to the electrodes.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
-
Combustion and Measurement:
-
The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001°C) for a period of time to establish a baseline.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.
-
-
Data Analysis:
-
The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
-
The energy equivalent (heat capacity) of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
The total heat released (qtotal) is calculated using: q_total = C_calorimeter * ΔT where C_calorimeter is the energy equivalent of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances.
-
The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat released and the mass of the sample.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relation: Δ_c H° = Δ_c U° + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
-
-
Determination of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔfH°) of the compound is calculated from its ΔcH° using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
-
Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
The enthalpy of fusion (ΔfusH) is the heat required to change a substance from a solid to a liquid at its melting point. DSC is a primary technique for this measurement.[1][2][3]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.
Detailed Protocol:
-
Instrument Calibration:
-
Sample Preparation:
-
A small sample of this compound (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[3]
-
The pan is hermetically sealed to prevent any loss of sample due to sublimation during heating.
-
-
Thermal Program:
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is equilibrated at a temperature 20-30°C below its expected melting point.
-
The sample is heated at a constant rate (e.g., 5-10°C/min) through its melting transition to a temperature about 20-30°C above the melting point.[4]
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis:
-
An endothermic peak corresponding to the melting of the sample will be observed in the thermogram.
-
A baseline is constructed by extrapolating the pre- and post-melting heat flow curves.
-
The area of the peak between the curve and the baseline is integrated. This area represents the total heat absorbed during melting.
-
The enthalpy of fusion (ΔfusH) in J/g is calculated by dividing the integrated peak area by the sample mass.
-
Determination of Enthalpy of Vaporization via the Knudsen Effusion Method
The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure of a substance. The Knudsen effusion method is suitable for measuring the low vapor pressures of solids.[5][6][7]
Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, molecules escape through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance at that temperature. By measuring the mass loss at different temperatures, the vapor pressure can be determined, and the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[8]
Detailed Protocol:
-
Apparatus Setup:
-
Experimental Procedure:
-
A known mass of this compound is placed in the Knudsen cell.
-
The system is evacuated to a high vacuum (e.g., 1 x 10-7 Torr).[8]
-
The cell is heated to a desired temperature and allowed to stabilize.
-
The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data.[8]
-
This procedure is repeated at several different temperatures.
-
-
Data Analysis:
-
The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2 * π * R * T / M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.
-
The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation: ln(P) = -Δ_vap H / (R * T) + constant
-
The slope of this plot is equal to -Δ_vap H / R.
-
Computational Estimation of Thermochemical Data
In the absence of experimental data, thermochemical properties can be estimated using computational methods. Group additivity methods, such as the one developed by Benson, are widely used for this purpose.[9][10]
Benson Group Additivity Method: This method estimates the thermochemical properties of a molecule by summing the contributions of its constituent chemical groups. Each group contribution is a predetermined value derived from experimental data for a large number of compounds. For this compound, the molecule would be broken down into groups such as C-(F)(C)(C), C-(Br)(C)(C), C-(O)(C)(C), and O-(C)(H), along with corrections for the aromatic ring structure.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone [mdpi.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. scranton.edu [scranton.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. azom.com [azom.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. Estimation of the thermodynamic properties of C-H-N-O-S-halogen compounds at 298. 15 K (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for 4-Bromo-2,3,5,6-tetrafluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,3,5,6-tetrafluorophenol (CAS No. 1998-61-4) in organic synthesis. This versatile fluorinated building block is a key intermediate in the synthesis of a variety of high-value molecules, including pharmaceuticals, agrochemicals, and liquid crystals.
I. Introduction
This compound is a highly functionalized aromatic compound. The presence of a bromine atom, a hydroxyl group, and a tetrafluorinated phenyl ring provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring, making it a unique synthon for the development of novel chemical entities.
Key Structural Features and Reactivity:
-
Phenolic Hydroxyl Group: Allows for O-alkylation, O-arylation, and esterification reactions to introduce diverse side chains.
-
Bromine Atom: Serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
-
Tetrafluorinated Ring: Enhances the metabolic stability and lipophilicity of target molecules, which is often beneficial in drug design.
II. Applications in Organic Synthesis
1. Synthesis of Pharmaceutical Intermediates: The tetrafluorophenyl motif is a valuable component in many active pharmaceutical ingredients (APIs). The fluorine atoms can improve metabolic stability and binding affinity. This compound serves as a precursor for the synthesis of complex diaryl ethers and biaryl compounds that are scaffolds for various therapeutic agents.
2. Development of Agrochemicals: In the agrochemical industry, this compound is used to create advanced pesticides and herbicides.[1] The incorporation of a polyfluorinated ring can enhance the efficacy and environmental persistence of the agrochemical.[1]
3. Precursor for Liquid Crystals: The rigid and polarizable nature of the tetrafluorophenyl ring makes it an attractive component in the synthesis of liquid crystal materials. Derivatives of this compound have been utilized in the preparation of novel liquid crystals with specific mesomorphic properties.
III. Key Experimental Protocols
The following protocols are detailed methodologies for common and significant reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2,3,5,6-tetrafluorophenols
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 4-position of the phenol.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (5 mL of 1,4-Dioxane and 1.25 mL of water) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3,5,6-tetrafluorophenol.
-
-
Quantitative Data Summary (Illustrative):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 20 | 78 |
-
Experimental Workflow Diagram:
Suzuki-Miyaura Coupling Workflow
Protocol 2: O-Alkylation (Etherification) for the Synthesis of 4-Bromo-1-(alkoxy)-2,3,5,6-tetrafluorobenzenes
This protocol details the Williamson ether synthesis to functionalize the hydroxyl group.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Acetone or N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 60°C (for DMF) and stir until the starting material is consumed (monitored by TLC). This typically takes 4-8 hours.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation if necessary.
-
-
Quantitative Data Summary (Illustrative):
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | Acetone | 56 (reflux) | 6 | 95 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 4 | 92 |
| 3 | Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 5 | 88 |
-
Logical Relationship Diagram:
Mechanism of Williamson Ether Synthesis
IV. Concluding Remarks
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites allow for the construction of complex and highly functionalized molecules. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate in the fields of drug discovery, agrochemical development, and materials science. Appropriate safety precautions should be taken when handling all chemicals mentioned.
References
4-Bromo-2,3,5,6-tetrafluorophenol: A Versatile Building Block for the Synthesis of Novel Pharmaceutical Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,3,5,6-tetrafluorophenol is a key fluorinated building block for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. The presence of a tetrafluorinated phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the phenolic hydroxyl group allows for facile etherification, providing two key anchor points for molecular elaboration. This document outlines the application of this compound in the synthesis of a potential kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis implicated in cancer progression.
Key Reactions and Applications
The chemical versatility of this compound allows for its incorporation into a variety of molecular scaffolds. Two of the most powerful transformations for this building block are the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the brominated carbon of the tetrafluorophenol and a variety of organoboron compounds. This is a cornerstone reaction for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated to form a nucleophilic phenoxide, which can then displace a halide or other suitable leaving group from an alkyl or aryl electrophile to form a stable ether linkage. This reaction is widely used to connect the fluorinated aromatic core to other fragments of the target molecule.
Application Example: Synthesis of a Hypothetical VEGFR-2 Inhibitor
This section details a hypothetical two-step synthesis of a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, VEGF-471 , utilizing this compound as a key starting material. The design of VEGF-471 incorporates a tetrafluorophenoxy-pyridine moiety, a common feature in many kinase inhibitors that can enhance binding to the ATP pocket of the enzyme.
Synthetic Workflow
Caption: Synthetic workflow for the hypothetical VEGFR-2 inhibitor VEGF-471.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.
Protocol 1: Williamson Ether Synthesis of 4-(4-Bromo-2,3,5,6-tetrafluorophenoxy)pyridine (Intermediate 1)
This protocol describes the synthesis of the key intermediate via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis.
Materials:
-
This compound
-
4-Chloropyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), 4-chloropyridine hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to the flask to give a concentration of approximately 0.5 M with respect to the bromophenol.
-
Stir the mixture at 100 °C under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-Bromo-2,3,5,6-tetrafluorophenoxy)pyridine.
| Parameter | Value |
| Reactants | This compound, 4-Chloropyridine hydrochloride |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-16 h |
| Hypothetical Yield | ~85% |
| Purity (Post-Chromatography) | >98% |
Table 1: Summary of reaction conditions and hypothetical data for the Williamson ether synthesis of Intermediate 1.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of VEGF-471
This protocol details the palladium-catalyzed cross-coupling of Intermediate 1 with aniline to yield the final product. For this hypothetical reaction, we will use phenylboronic acid as the coupling partner, which would then require a subsequent step to introduce the amino group. A more direct route using an amino-substituted boronic acid or a Buchwald-Hartwig amination could also be envisioned. For the purpose of this protocol, we will illustrate the Suzuki coupling with phenylboronic acid.
Materials:
-
4-(4-Bromo-2,3,5,6-tetrafluorophenoxy)pyridine (Intermediate 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add 4-(4-Bromo-2,3,5,6-tetrafluorophenoxy)pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask to give a concentration of approximately 0.2 M with respect to the starting bromide.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.
| Parameter | Value |
| Reactants | Intermediate 1, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Sodium Carbonate |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 90 °C |
| Reaction Time | 8-12 h |
| Hypothetical Yield | ~70% |
| Purity (Post-Chromatography) | >99% |
Table 2: Summary of reaction conditions and hypothetical data for the Suzuki-Miyaura coupling.
Biological Context: VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In many cancers, this pathway is upregulated, promoting tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its activity and inhibit downstream signaling.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a hypothetical kinase inhibitor.
Hypothetical Biological Activity
The synthesized compound, VEGF-471 , would be evaluated for its ability to inhibit VEGFR-2 kinase activity and to suppress the proliferation of human umbilical vein endothelial cells (HUVECs).
| Assay | Metric | Hypothetical Value |
| VEGFR-2 Kinase Assay | IC₅₀ | 15 nM |
| HUVEC Proliferation Assay | GI₅₀ | 100 nM |
Table 3: Hypothetical biological activity data for VEGF-471.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique electronic properties and dual reactive sites make it an attractive starting material for the development of novel pharmaceuticals, particularly in the area of kinase inhibition. The provided protocols for Williamson ether synthesis and Suzuki-Miyaura coupling offer a solid foundation for researchers to explore the potential of this building block in their drug discovery programs. Further optimization of reaction conditions and exploration of other coupling partners will undoubtedly lead to the discovery of new and potent therapeutic agents.
Application Notes and Protocols for 4-Bromo-2,3,5,6-tetrafluorophenol in Chemical Synthesis and Biological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Bromo-2,3,5,6-tetrafluorophenol as a versatile building block in organic synthesis, particularly for the preparation of potential agrochemical and pharmaceutical agents. The protocols for Suzuki-Miyaura coupling and Williamson ether synthesis are outlined, offering pathways to novel biaryl and ether derivatives. Additionally, the biological relevance of derivatives of this compound is highlighted through a discussion of a related signaling pathway.
Chemical Properties and Applications
This compound is a valuable synthetic intermediate due to its unique electronic properties and multiple reactive sites. The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. The phenolic hydroxyl group can be readily functionalized, for instance, through etherification.
Key Synthetic Applications:
-
Suzuki-Miyaura Coupling: The bromine atom allows for palladium-catalyzed cross-coupling with boronic acids to form C-C bonds, leading to the synthesis of highly fluorinated biphenyl derivatives.
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated and reacted with alkyl halides to form a wide range of substituted ethers.
-
Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by various nucleophiles under specific conditions to generate further derivatized compounds.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of Fluorinated Biphenyl Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, and water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | Data not available |
Application Notes and Protocols for the Derivatization of 4-Bromo-2,3,5,6-tetrafluorophenol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorophenol is a halogenated aromatic compound of interest in various fields, including pharmaceutical and agrochemical development. Its accurate quantification is crucial for research, quality control, and safety assessment. However, the inherent polarity of the phenolic hydroxyl group presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS), often leading to poor peak shape, low sensitivity, and thermal degradation.
Derivatization is a chemical modification technique that converts the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group. This process significantly enhances the chromatographic performance and detection sensitivity of this compound, enabling robust and reliable quantitative analysis by GC-MS.
These application notes provide detailed protocols for three common derivatization methods: silylation, acetylation, and pentafluorobenzylation. Each section includes a step-by-step experimental protocol, expected quantitative data, and a visual representation of the workflow and chemical reactions.
General Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the derivatization reaction, and subsequent analysis by GC-MS.
Application of 4-Bromo-2,3,5,6-tetrafluorophenol in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorophenol is a versatile synthetic building block with significant potential in materials science. Its unique structure, featuring a reactive hydroxyl group, a bromine atom suitable for cross-coupling reactions, and a highly fluorinated phenyl ring, allows for the synthesis of advanced materials with tailored properties. The incorporation of the tetrafluorophenylene moiety can impart desirable characteristics such as enhanced thermal stability, improved dielectric performance, and flame retardancy. These attributes make it a valuable precursor for the development of high-performance polymers, liquid crystals, and other functional materials for a wide range of applications.
High-Performance Polymers
The tetrafluorophenylene unit is a key component in the design of polymers for high-frequency communication and other advanced applications due to its ability to lower the dielectric constant and dissipation factor.
Application Notes:
Polymers incorporating the 4-oxy(2,3,5,6-tetrafluorophenylene) moiety exhibit enhanced thermal stability and desirable dielectric properties. For instance, an oligo(2,6-dimethyl-1,4-phenylene ether) (OPE) terminated with a 4-vinylbenzyl ether phenoxy-2,3,5,6-tetrafluorophenylene group (VT-OPE) has demonstrated a higher glass transition temperature (Tg) and improved flame retardancy compared to its non-fluorinated counterpart.[1][2][3] The symmetric nature of the tetrafluorophenylene unit helps in maintaining a low dipole moment, which is crucial for achieving low dielectric constants.[1][2][3]
Quantitative Data:
The following table summarizes the properties of a thermoset polymer incorporating a tetrafluorophenylene moiety (C-(VT-OPE)) compared to a commercial resin (C-(OPE-2St)).[1][2][3]
| Property | C-(OPE-2St) | C-(VT-OPE) |
| Glass Transition Temperature (Tg) | 229 °C | 242 °C |
| Dielectric Constant (Dk) at 10 GHz | 2.58 | 2.47 |
| Dissipation Factor (Df) at 10 GHz | 0.0058 | 0.0049 |
| UL-94 Rating | V-1 | V-0 |
Experimental Protocol: Synthesis of a Hypothetical Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(arylene ether) using this compound as a monomer.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Argon gas
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.
-
Add an excess of anhydrous potassium carbonate (1.5 equivalents per hydroxyl group).
-
Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to achieve a solids concentration of 20-30% (w/v).
-
Purge the system with argon for 30 minutes.
-
Heat the reaction mixture to 140-150 °C to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160-170 °C and maintain for 8-12 hours under a constant argon flow.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any inorganic salts.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
-
Characterize the resulting polymer using techniques such as NMR, FTIR, GPC, DSC, and TGA.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a poly(arylene ether).
Liquid Crystals
The rigid, fluorinated core of this compound makes it an attractive building block for the synthesis of novel liquid crystalline materials. The presence of fluorine atoms can influence mesophase behavior and enhance thermal and chemical stability.
Application Notes:
Fluorinated biphenyls and terphenyls are important components in liquid crystal mixtures.[4] this compound can serve as a precursor to synthesize such structures through palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. The resulting fluorinated mesogens can be designed to exhibit specific liquid crystal phases (e.g., nematic, smectic) over desired temperature ranges.
Experimental Protocol: Synthesis of a Hypothetical Fluorinated Biphenyl Liquid Crystal Precursor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4-(4-pentylphenyl)-2,3,5,6-tetrafluorophenol from this compound and 4-pentylphenylboronic acid.
Materials:
-
This compound
-
4-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution (e.g., in a 4:1:1 v/v/v ratio).
-
De-gas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated biphenyl derivative.
Logical Relationship Diagram:
Caption: Synthesis pathway for a liquid crystal molecule.
Synthetic Building Block and Flame Retardant Applications
The bromine atom on the tetrafluorophenyl ring serves as a versatile handle for introducing this fluorinated moiety into various molecular architectures, making it a valuable building block in organic synthesis.
Application Notes:
This compound is a key intermediate for synthesizing a variety of fluorine-containing compounds.[5] The differential reactivity of the hydroxyl and bromo groups allows for selective transformations. For instance, the hydroxyl group can be protected before performing cross-coupling reactions at the bromine site. The high fluorine and bromine content also suggests potential applications as a reactive flame retardant. Brominated flame retardants are known to be highly effective in interrupting the combustion cycle in the gas phase.[6] By incorporating this compound into a polymer backbone, permanent flame retardancy can be achieved without the issue of leaching that is common with additive flame retardants.
Signaling Pathway Analogy for Material Design:
Caption: Versatility as a synthetic building block.
References
- 1. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Bromo-2,3,5,6-tetrafluorophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2,3,5,6-tetrafluorophenol in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a reactive bromine atom and an electron-deficient tetrafluorinated phenyl ring, is a valuable substrate for the synthesis of complex polyfluorinated molecules. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, metabolic stability, and potential for forming intermolecular interactions.
This document outlines the principles and provides generalized experimental protocols for several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi. While specific literature examples for this compound are limited, the provided protocols and representative data for analogous brominated compounds offer a strong foundation for reaction design and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Generalized Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Brominated Aromatic Compounds:
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 4-6 | 85-95[3] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good[4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/C | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Reaction Principle:
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species then participates in the transmetalation step with the palladium complex.
Generalized Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous solvent (e.g., THF, DMF, or triethylamine).
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat (typically 40-80 °C) until completion, monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Representative Data for Sonogashira Coupling of Brominated Aromatic Compounds:
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | Et₃N | THF | RT | 80-90[8] |
| 2 | 4-bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | Toluene | 80 | 95[7] |
| 3 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (0.1) | CuI (0.1) | TEA (1.0) | THF | 60 | -[9] |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction has become a premier method for the preparation of anilines and their derivatives.
Reaction Principle:
The catalytic cycle typically involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, yielding the desired N-aryl amine and regenerating the Pd(0) catalyst.[12]
Generalized Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add an anhydrous and deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as determined by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[13]
Representative Data for Buchwald-Hartwig Amination of Brominated Aromatic Compounds:
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.5) | Toluene | 100 | 95[13] |
| 2 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 80 | 98 |
| 3 | 2-Bromotoluene | n-Butylamine | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (1.5) | NaOtBu (1.2) | Toluene | 80 | 90 |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12] It is a powerful method for the synthesis of substituted alkenes.
Reaction Principle:
The Heck reaction mechanism involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
-
Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Generalized Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or a bulky phosphine) if required.
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent (e.g., DMF, NMP, or acetonitrile), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N, K₂CO₃, or KOAc, 1.5-2.0 equiv.).
-
Heat the reaction mixture (typically 80-140 °C) and stir until the reaction is complete, as monitored by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.[12]
Representative Data for Heck Reaction of Brominated Aromatic Compounds:
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd/C | Na₂CO₃ | NMP/H₂O | 150 | 98[12] |
| 2 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | - | - | 190 | -[4] |
| 3 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (0.1) | Et₃N (1.2) | DMF | 100 | 95 |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
Stille Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[14][15] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.
Reaction Principle:
The catalytic cycle for the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.
-
Transmetalation: The organostannane transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[16]
Generalized Experimental Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%).
-
If necessary, add a ligand (e.g., PPh₃ or AsPh₃).
-
Purge the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF).
-
Add the organostannane reagent (1.0-1.2 equiv.) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous KF to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.[17]
Representative Data for Stille Coupling of Brominated Aromatic Compounds:
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Vinyltributyltin | Pd(PPh₃)₄ (2) | Toluene | 100 | 16 | 94 |
| 2 | Iodobenzene | (Tributylstannyl)benzene | PdCl₂(PPh₃)₂ (1) | DMF | 80 | 6 | 91 |
| 3 | 4-Bromotoluene | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | Dioxane | 100 | 24 | 92 |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[7][18] Organozinc reagents are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.
Reaction Principle:
The Negishi coupling follows a similar catalytic cycle to other cross-coupling reactions:
-
Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition to the aryl bromide.
-
Transmetalation: The organozinc reagent transfers its organic group to the metal center.
-
Reductive Elimination: The two organic groups are coupled, regenerating the active catalyst.[18]
Generalized Experimental Protocol:
-
Preparation of the Organozinc Reagent (if not commercially available): To a flame-dried flask under an inert atmosphere, add the corresponding organic halide and activated zinc. Stir in an anhydrous solvent like THF until the organozinc reagent is formed.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 1-5 mol%).
-
Add this compound (1.0 equiv.) and an anhydrous solvent (e.g., THF or DMF).
-
Add the solution of the organozinc reagent (1.1-1.5 equiv.) dropwise at room temperature or below.
-
Stir the reaction mixture until completion, as monitored by TLC, GC, or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the crude product by column chromatography.[19]
Representative Data for Negishi Coupling of Brominated Aromatic Compounds:
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 65 | 95 |
| 2 | Ethyl 4-iodobenzoate | Alkylzinc halide | Pd(OAc)₂ (2) / SPhos (4) | THF | RT | High[19] |
| 3 | 1-Bromo-2,4-difluorobenzene | (2,4-difluorophenyl)zinc bromide | Pd(OAc)₂ (2) / SPhos (4) | THF | RT | 95[20] |
Note: The data in this table is illustrative and is based on reactions with similar brominated aromatic compounds. Reaction conditions for this compound may require optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. synarchive.com [synarchive.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. benchchem.com [benchchem.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for the Analytical Determination of 4-Bromo-2,3,5,6-tetrafluorophenol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-2,3,5,6-tetrafluorophenol is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for process monitoring, quality control, and research applications. This document provides detailed application notes and protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of specific published methods for this compound, the following protocols are based on established methods for the analysis of structurally related halogenated and polyfluorinated phenols. These methods are designed to be robust starting points for method development and validation in a research or quality control setting.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to increase the volatility and improve the chromatographic peak shape of this compound. A common approach is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS with Silylation Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean, dry autosampler vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
The following table summarizes the recommended GC-MS parameters.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Solvent Delay | 3 minutes |
3. Data Analysis and Quantification:
-
Identification: The TMS-derivative of this compound can be identified by its characteristic mass spectrum, which should exhibit a molecular ion peak (M+) and a fragmentation pattern consistent with the structure.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical data for a calibration curve for the GC-MS analysis of derivatized this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 245,000 |
| 10 | 510,000 |
| 25 | 1,230,000 |
| 50 | 2,550,000 |
| 100 | 5,050,000 |
| Correlation Coefficient (R²) | > 0.995 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is recommended. This approach offers the advantage of direct analysis without the need for derivatization.
Experimental Protocol: RP-HPLC with UV Detection
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration that falls within the established calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.
2. HPLC Instrumentation and Conditions:
The following table summarizes the recommended HPLC parameters.
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | |
| Detection Wavelength | 210 nm and 254 nm (or λmax determined by UV scan) |
3. Data Analysis and Quantification:
-
Identification: The identity of the this compound peak can be confirmed by comparing its retention time with that of a pure standard.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is determined from this curve.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical data for a calibration curve for the HPLC analysis of this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 150,000 |
| 10 | 310,000 |
| 25 | 760,000 |
| 50 | 1,550,000 |
| 100 | 3,080,000 |
| 200 | 6,150,000 |
| Correlation Coefficient (R²) | > 0.998 |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Section 3: Discussion and Method Comparison
Both GC-MS and HPLC are viable and robust methods for the quantitative analysis of this compound. The choice of method will depend on the specific application, sample matrix, and available instrumentation.
-
GC-MS offers higher specificity due to mass spectrometric detection, which provides structural information and can help in identifying unknown impurities. However, it requires a derivatization step, which adds to the sample preparation time and can be a source of variability.
-
HPLC-UV provides a more direct and often faster analysis as no derivatization is needed. This method is generally non-destructive. The sensitivity of UV detection is typically sufficient for many applications, especially for aromatic compounds.
For routine quality control where high throughput is desired, HPLC-UV is often the preferred method. For impurity profiling or analysis in complex matrices where definitive identification is critical, the specificity of GC-MS is advantageous. It is recommended that the chosen method be fully validated according to ICH or other relevant guidelines to ensure its accuracy, precision, linearity, and robustness for the intended purpose.
Application Note: 4-Bromo-2,3,5,6-tetrafluorophenol as a Highly Sensitive Labeling Agent for Thiol-Containing Analytes in Gas Chromatography with Electron Capture Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a hypothetical application of 4-Bromo-2,3,5,6-tetrafluorophenol as a labeling agent for the sensitive detection of thiol-containing small molecules by Gas Chromatography with Electron Capture Detection (GC-ECD). The high electronegativity of the polyhalogenated ring structure makes it an ideal derivatizing agent for achieving exceptionally low detection limits for analytes that are otherwise difficult to detect. This document provides a detailed protocol for the derivatization of a model thiol compound and its subsequent analysis.
Introduction
The quantitative analysis of low-abundance small molecules, such as biomarkers or drug metabolites, often requires derivatization to enhance their analytical properties. Derivatization can improve the volatility and thermal stability of an analyte for gas chromatography, and more importantly, introduce a chemical moiety that can be detected with high sensitivity. The Electron Capture Detector (ECD) is highly selective for compounds with electronegative functional groups, particularly halogens.[1][2]
This compound is a highly halogenated aromatic compound. Its chemical structure suggests its potential as a powerful labeling agent for analytes containing nucleophilic functional groups, such as thiols (-SH) and amines (-NH2). By reacting the hydroxyl group of this compound with a suitable activating agent, it can be converted into a reactive intermediate that readily labels thiol-containing molecules. The resulting derivative, now tagged with a bromine and four fluorine atoms, is expected to exhibit a strong response in an ECD, enabling trace-level quantification.
Principle of the Method
The proposed method involves a two-step derivatization process. First, the thiol-containing analyte is activated. In a subsequent step, the activated analyte reacts with this compound to form a stable thioether linkage. The resulting polyhalogenated derivative is then extracted and analyzed by GC-ECD. The high electron affinity of the 4-bromo-2,3,5,6-tetrafluorophenyl group allows for highly sensitive detection.
Physicochemical Properties of the Labeling Reagent
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1998-61-4 |
| Molecular Formula | C₆HBrF₄O |
| Molecular Weight | 244.97 g/mol [3] |
| Appearance | Solid or Semi-solid |
| Purity | ≥96% |
Hypothetical Quantitative Data for a Labeled Thiol Analyte
The following table summarizes the expected analytical performance for a model thiol-containing analyte derivatized with this compound and analyzed by GC-ECD.
| Parameter | Hypothetical Value |
| Retention Time (min) | 12.5 |
| Limit of Detection (LOD) | 10 fg/µL |
| Limit of Quantitation (LOQ) | 35 fg/µL |
| Linear Range | 50 fg/µL - 5 pg/µL |
| Derivatization Efficiency | > 95% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Materials and Reagents:
-
This compound (≥96% purity)
-
Model Thiol Analyte (e.g., Cysteine, Glutathione)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (Anhydrous, HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
Instrumentation:
-
Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Standard laboratory glassware
-
Micro-syringes
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Derivatization Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the model thiol analyte in anhydrous acetonitrile.
-
Prepare a 1.2 mg/mL solution of this compound in anhydrous acetonitrile.
-
Prepare a 1 mg/mL solution of DCC in anhydrous acetonitrile.
-
Prepare a 0.5 mg/mL solution of DMAP in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a 2 mL glass vial, add 100 µL of the thiol analyte stock solution.
-
Add 120 µL of the this compound solution.
-
Add 100 µL of the DCC solution.
-
Add 20 µL of the DMAP solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
Work-up and Extraction:
-
Centrifuge the reaction mixture at 10,000 rpm for 5 minutes to pellet the dicyclohexylurea byproduct.
-
Transfer the supernatant to a new 10 mL glass tube.
-
Add 2 mL of ethyl acetate and 2 mL of 5% sodium bicarbonate solution.
-
Vortex for 2 minutes and separate the layers.
-
Wash the organic layer with 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic solution to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-ECD analysis.
-
GC-ECD Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
Visualizations
Caption: Proposed reaction of a thiol-containing analyte with this compound.
Caption: General workflow for the derivatization and analysis of thiol-containing analytes.
Safety Precautions
This compound and its related halogenated phenols should be handled with care.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[6] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Although this application note presents a hypothetical use, the chemical properties of this compound strongly suggest its utility as a highly effective labeling agent for sensitive analytical applications. Its polyhalogenated structure is ideal for derivatizing nucleophilic analytes for ultra-trace analysis by GC-ECD. The provided protocol offers a solid starting point for researchers interested in developing new analytical methods for thiol-containing small molecules. Further experimental validation is required to confirm the performance characteristics outlined in this note.
References
Application Notes and Protocols for the Synthesis of Polymers Incorporating 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers incorporating 4-Bromo-2,3,5,6-tetrafluorophenol. This unique building block offers a versatile platform for the development of advanced functional polymers with applications in drug delivery, biomedical devices, and functional surfaces. The protocols outlined below describe two primary strategies for the incorporation of this fluorinated phenol: 1) direct polymerization of a custom-synthesized acrylate monomer and 2) post-polymerization modification of a reactive polymer precursor.
Data Presentation: Predicted Polymer Properties
While specific experimental data for polymers derived directly from this compound is not extensively available in the literature, the following table summarizes the expected quantitative properties based on analogous fluorinated polyacrylates. These values provide a baseline for characterization and comparison.
| Property | Predicted Value/Range | Method of Determination |
| Monomer Synthesis | ||
| Yield of Monomer | > 70% | Gravimetric analysis after purification |
| Purity of Monomer | > 95% | ¹H NMR, ¹⁹F NMR, GC-MS |
| Polymerization | ||
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (tunable by RAFT/ATRP) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | < 1.3 (for controlled polymerization) | Gel Permeation Chromatography (GPC) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 130 - 155 °C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (Tonset) | ~ 350 - 370 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorophenyl Acrylate Monomer
This protocol details the synthesis of the polymerizable monomer, 4-Bromo-2,3,5,6-tetrafluorophenyl acrylate, through the esterification of this compound with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
5% aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution while stirring.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-Bromo-2,3,5,6-tetrafluorophenyl acrylate monomer.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: RAFT Polymerization of 4-Bromo-2,3,5,6-tetrafluorophenyl Acrylate
This protocol describes the controlled radical polymerization of the synthesized monomer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve polymers with controlled molecular weight and low polydispersity.
Materials:
-
4-Bromo-2,3,5,6-tetrafluorophenyl acrylate (monomer)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
Precipitating solvent (e.g., cold methanol or hexane)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), taking aliquots periodically to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mn and PDI), ¹H NMR, ¹⁹F NMR, and thermal analysis (DSC, TGA).
Protocol 3: Post-Polymerization Modification of Poly(pentafluorophenyl acrylate)
This protocol outlines the incorporation of this compound into a polymer backbone via post-polymerization modification of a commercially available or synthesized reactive polymer, poly(pentafluorophenyl acrylate) (pPFPA). This method is advantageous as it allows for the functionalization of a pre-existing, well-characterized polymer.
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
This compound
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Precipitating solvent (e.g., diethyl ether or methanol)
Procedure:
-
Dissolve pPFPA in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.5 eq per pPFPA repeat unit) and DIPEA (1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the phenol and base dropwise to the stirred polymer solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by following the disappearance of the pentafluorophenyl ester signal in the ¹⁹F NMR spectrum.
-
Upon completion, precipitate the functionalized polymer by adding the reaction mixture to a large excess of a cold non-solvent.
-
Isolate the polymer by filtration and wash thoroughly with the precipitating solvent to remove unreacted reagents.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the modified polymer using ¹H NMR, ¹⁹F NMR, and FTIR to confirm the incorporation of the 4-Bromo-2,3,5,6-tetrafluorophenoxy group.
Visualizations
Caption: Synthesis of the acrylate monomer.
Caption: RAFT polymerization workflow.
Caption: Post-polymerization modification pathway.
The Role of 4-Bromo-2,3,5,6-tetrafluorophenol in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 4-Bromo-2,3,5,6-tetrafluorophenol as a key intermediate in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly derived from this compound are not widely documented in publicly available literature, its structural motifs are highly relevant to modern agrochemical design, particularly in the development of new classes of pesticides. This document outlines its application in the synthesis of tetrazolinone-based agrochemicals and provides a hypothetical, yet plausible, experimental protocol.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its highly fluorinated ring and reactive phenolic hydroxyl group make it an attractive starting material for introducing the tetrafluorophenyl moiety into more complex molecules. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable in the design of effective agrochemicals. One promising area of application for this compound is in the synthesis of tetrazolinone derivatives, a class of compounds that has demonstrated a broad spectrum of pesticidal activities.
Application in the Synthesis of Tetrazolinone-Based Agrochemicals
Tetrazolinone derivatives have emerged as a significant class of compounds in the agrochemical industry, with examples demonstrating fungicidal, herbicidal, and insecticidal properties. The general structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their biological activity. This compound can be utilized to introduce a 4-bromo-2,3,5,6-tetrafluorophenoxy group into the tetrazolinone scaffold, which may impart unique and potent pesticidal properties.
A notable example of a tetrazolinone-based agrochemical is the fungicide Metyltetraprole, a Quinone outside Inhibitor (QoI) that is effective against a wide range of fungal pathogens, including those resistant to other QoI fungicides.[1][2][3][4][5] While the synthesis of Metyltetraprole itself does not start from this compound, the principles of its synthesis and its mode of action provide a strong rationale for exploring derivatives containing the 4-bromo-2,3,5,6-tetrafluorophenoxy moiety.
General Synthetic Approach
The synthesis of a hypothetical agrochemical target, a tetrazolinone derivative bearing the 4-bromo-2,3,5,6-tetrafluorophenoxy group, can be envisioned through a multi-step process. This would typically involve the formation of a substituted phenylhydrazine, followed by cyclization to form the tetrazolinone ring, and subsequent functionalization with the 4-bromo-2,3,5,6-tetrafluorophenoxy moiety via a nucleophilic aromatic substitution or etherification reaction.
Quantitative Data on Tetrazolinone Agrochemicals
While specific quantitative data for agrochemicals derived from this compound is not available in the public domain, the following table summarizes the observed pesticidal activities for the broader class of tetrazolinone compounds, highlighting their potential as a versatile agrochemical scaffold.
| Agrochemical Class | Target Pest/Disease | Example Compound Class | Reference |
| Fungicides | Plant pathogenic fungi (e.g., Zymoseptoria tritici) | Tetrazolinone-based QoI fungicides | [1][2][3][4][5] |
| Herbicides | Weeds in paddy fields | Tetrazolinone derivatives | [6][7] |
| Insecticides | Mites (Tetranychus cinnabarinus) | 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones | [8] |
| General Pesticides | Broad-spectrum pest control | Substituted tetrazolinone compounds | [9][10] |
Experimental Protocols
The following is a hypothetical, illustrative protocol for the synthesis of a tetrazolinone derivative incorporating the 4-bromo-2,3,5,6-tetrafluorophenoxy moiety. This protocol is based on general synthetic methodologies for tetrazolinone compounds and ether synthesis.
Protocol 1: Synthesis of a Hypothetical Tetrazolinone Agrochemical
Objective: To synthesize a 1-Aryl-4-(4-bromo-2,3,5,6-tetrafluorophenoxy)-1,4-dihydro-5H-tetrazol-5-one.
Materials:
-
This compound
-
1-Aryl-4-hydroxy-1,4-dihydro-5H-tetrazol-5-one (hypothetical intermediate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Aryl-4-hydroxy-1,4-dihydro-5H-tetrazol-5-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-Aryl-4-(4-bromo-2,3,5,6-tetrafluorophenoxy)-1,4-dihydro-5H-tetrazol-5-one.
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Proposed synthesis of a hypothetical tetrazolinone agrochemical.
Diagram 2: Mode of Action of QoI Fungicides
Caption: Inhibition of fungal respiration by QoI fungicides.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its potential application in the development of tetrazolinone-based pesticides is supported by the broad-spectrum activity of this class of compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in modern crop protection. The provided hypothetical protocol serves as a foundational methodology for researchers to explore the synthesis of such novel agrochemical candidates.
References
- 1. Antifungal activity of metyltetraprole against the existing QoI‐resistant isolates of various plant pathogenic fungi: Metyltetraprole against QoI‐R isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Metyltetraprole, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1130126C - Tetrazolinones as herbicides for use in paddy fields - Google Patents [patents.google.com]
- 7. CN1575128A - Selective herbicides comprising tetrazolinone derivatives - Google Patents [patents.google.com]
- 8. Discovery of a new insecticide lead by optimizing a target-diverse scaffold: tetrazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PH12014502117A1 - Tetrazolinone compounds and its use as pesticides - Google Patents [patents.google.com]
- 10. MX357294B - Tetrazolinone compounds and their use as pesticides. - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2,3,5,6-tetrafluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2,3,5,6-tetrafluorophenol, followed by its direct bromination to yield the final product, this compound.
Q2: Which methods are recommended for the synthesis of the 2,3,5,6-tetrafluorophenol intermediate?
A2: Two primary high-yield methods are documented:
-
From 1,2,4,5-tetrafluorobenzene: This method involves a two-step reaction that can achieve a total yield of over 80%. The process includes the reaction of 1,2,4,5-tetrafluorobenzene with an organic lithium agent, followed by reaction with a boric acid ester and subsequent hydrolysis and oxidation.
-
From 2,3,4,5,6-pentafluorobenzoic acid: This method proceeds by reacting pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to the desired phenol.
Q3: What are the critical parameters to control during the bromination of 2,3,5,6-tetrafluorophenol?
A3: Key parameters for a successful bromination include:
-
Choice of Brominating Agent: Common reagents include bromine (Br₂) and N-Bromosuccinimide (NBS). The choice can affect selectivity and reaction conditions.
-
Solvent: The solvent can influence the reactivity of the brominating agent and the solubility of the starting material and product.
-
Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of side products.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing byproducts.
Q4: What are the potential side products in the synthesis of this compound?
A4: Potential side products can include unreacted starting material (2,3,5,6-tetrafluorophenol), over-brominated products (dibrominated species), and isomers if the regioselectivity of the bromination is not well-controlled.
Q5: What purification methods are effective for isolating this compound?
A5: Standard purification techniques such as aqueous workup, extraction, and flash column chromatography are commonly employed. For solid products, recrystallization can be an effective method to achieve high purity. High-performance liquid chromatography (HPLC) can also be used for purification and purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2,3,5,6-tetrafluorophenol from 1,2,4,5-tetrafluorobenzene
| Possible Cause | Suggested Solution |
| Incomplete reaction with the organolithium reagent. | Ensure the reaction is carried out under strictly anhydrous and inert conditions. Use freshly titrated organolithium reagent to ensure accurate stoichiometry. |
| Low temperature not maintained during the reaction. | Maintain the specified low temperature (e.g., -80 to -20 °C) throughout the addition of the organolithium reagent and the boric acid ester to prevent side reactions. |
| Inefficient hydrolysis of the boronic acid ester. | Ensure complete hydrolysis by adjusting the pH and reaction time during the workup. |
| Incomplete oxidation to the phenol. | Optimize the concentration of the oxidizing agent (e.g., hydrogen peroxide) and the reaction temperature and time. |
Problem 2: Low Yield or Incomplete Bromination of 2,3,5,6-tetrafluorophenol
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the brominating agent. | Consider using a more reactive brominating agent or adding a catalyst. For example, when using NBS, an acid catalyst can enhance the reaction rate. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation. |
| Steric hindrance from the fluorine atoms. | Increase the reaction time or consider using a less sterically hindered brominating agent. |
| Deactivation of the aromatic ring by the fluorine substituents. | Employ more forcing reaction conditions, such as a stronger Lewis acid catalyst or higher temperatures, but be mindful of potential side reactions. |
Problem 3: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Over-bromination (formation of dibromo species). | Use a stoichiometric amount or a slight excess of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of isomeric byproducts. | Optimize the reaction conditions (solvent, temperature) to favor the formation of the desired para-substituted product. The directing effect of the hydroxyl group should favor para-substitution. |
| Presence of unreacted starting material. | Increase the reaction time or slightly increase the amount of the brominating agent. Ensure efficient mixing. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | Co-elution of the product and impurities during column chromatography. | Optimize the solvent system for flash chromatography. A gradient elution may be necessary to achieve good separation. | | Product oiling out during recrystallization. | Screen for a more suitable recrystallization solvent or solvent mixture. Ensure the product is sufficiently pure before attempting recrystallization. | | Incomplete removal of inorganic salts. | Perform a thorough aqueous workup, including washing the organic layer with brine, before proceeding with further purification steps. |
Experimental Protocols
Synthesis of 2,3,5,6-tetrafluorophenol from 1,2,4,5-tetrafluorobenzene
This protocol is adapted from a patented procedure and aims for a high yield of the intermediate.
Step 1: Synthesis of 2,3,5,6-tetrafluorophenylboronic acid derivative
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous inert solvent (e.g., THF, diethyl ether).
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Cool the solution to a low temperature (typically between -80 °C and -20 °C).
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Slowly add a solution of an organolithium reagent (e.g., n-butyllithium in hexanes) dropwise, maintaining the low temperature.
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After the addition is complete, stir the mixture at the same temperature for a specified time to ensure complete formation of the aryllithium intermediate.
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To this solution, add a boric acid ester (e.g., trimethyl borate or triisopropyl borate) dropwise, again maintaining the low temperature.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid derivative.
Step 2: Oxidation to 2,3,5,6-tetrafluorophenol
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Dissolve the crude 2,3,5,6-tetrafluorophenylboronic acid derivative in a suitable solvent system.
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Add an oxidizing agent, such as hydrogen peroxide, to the solution. The reaction is typically carried out under acidic conditions.
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Stir the reaction mixture at a controlled temperature (e.g., 20-70 °C) until the starting material is consumed (monitor by TLC or GC).
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After the reaction is complete, perform an aqueous workup to remove any remaining oxidizing agent and inorganic byproducts.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation to obtain pure 2,3,5,6-tetrafluorophenol.
Bromination of 2,3,5,6-tetrafluorophenol
The following is a general protocol for the bromination of a phenol, which can be adapted and optimized for 2,3,5,6-tetrafluorophenol.
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Dissolve 2,3,5,6-tetrafluorophenol in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add a solution of the brominating agent (e.g., bromine in the same solvent or N-Bromosuccinimide) dropwise with stirring.
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After the addition is complete, continue to stir the reaction mixture at a low temperature for a period, then allow it to warm to room temperature.
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Monitor the progress of the reaction by TLC or GC.
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Once the reaction is complete, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
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Perform an aqueous workup by adding water and extracting the product with an organic solvent.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reported Yield | Key Reaction Conditions |
| Synthesis of Precursor | 1,2,4,5-tetrafluorobenzene | 2,3,5,6-tetrafluorophenol | >80% (overall) | Two steps: lithiation/borylation followed by oxidation. |
| Synthesis of Precursor | 2,3,4,5,6-pentafluorobenzoic acid | 2,3,5,6-tetrafluorophenol | High | Hydrolysis followed by decarboxylation. |
| Bromination (Analogous) | 2-Fluorophenol | 4-Bromo-2-fluorophenol | 90% | Bromine in dichloromethane at 0 °C to room temperature.[1] |
Note: The yield for the direct bromination of 2,3,5,6-tetrafluorophenol is not explicitly reported in the searched literature and will depend on the optimized reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the bromination step.
References
Technical Support Center: Purification of 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Bromo-2,3,5,6-tetrafluorophenol.
Troubleshooting Guides
This section addresses common problems that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction leading to the presence of starting material (2,3,5,6-tetrafluorophenol). | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. |
| Over-bromination resulting in the formation of dibrominated species. | Control the stoichiometry of the brominating agent and the reaction temperature. The formation of byproducts can be minimized by slow, controlled addition of the brominating agent. | |
| Difficulty in Removing Colored Impurities | Formation of colored byproducts during synthesis or degradation of the product. | Treat a solution of the crude product with activated charcoal before filtration. Use an appropriate amount of charcoal to avoid significant loss of the desired product. |
| Oiling Out During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point. This can be due to the use of a solvent in which the compound is too soluble or cooling the solution too quickly. | Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Using a seed crystal can also help induce crystallization at a lower temperature. |
| Poor Separation in Column Chromatography | Inappropriate solvent system (mobile phase) for elution. | Optimize the mobile phase by testing different solvent mixtures with varying polarities using TLC. A common starting point for halogenated phenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. |
| Co-elution of impurities with similar polarity to the product. | Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. Using a longer chromatography column can also improve separation. | |
| Low Recovery from Purification | Loss of product during transfers and filtration steps. | Ensure careful transfer of materials. For recrystallization, washing the collected crystals with a minimal amount of ice-cold solvent can reduce loss. |
| Product remains in the mother liquor after recrystallization. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. | |
| Irreversible adsorption of the product onto the column stationary phase. | While less common for this type of compound on silica gel, if suspected, consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes involving the bromination of 2,3,5,6-tetrafluorophenol, the most probable impurities are:
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Unreacted 2,3,5,6-tetrafluorophenol: The starting material for the bromination reaction.
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Over-brominated products: Such as 2,4-dibromo-3,5,6-trifluorophenol, although the symmetrical nature of the starting material should favor the desired mono-brominated product.
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Residual reagents and solvents: From the synthesis and workup steps.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: For highly fluorinated phenols, a good starting point for solvent screening would be a mixed solvent system. A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or dichloromethane) and then add a solvent in which it is less soluble (e.g., water or hexane) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals. Single solvent systems like toluene or hexane could also be effective and should be screened.
Q3: How can I monitor the progress of column chromatography for a colorless compound like this compound?
A3: Since this compound is an aromatic compound, it should be UV-active. You can monitor the elution by collecting fractions and analyzing them by Thin Layer Chromatography (TLC) using a plate with a fluorescent indicator, which you can then visualize under a UV lamp.
Q4: What are the key parameters to consider when developing an HPLC method for purity analysis of this compound?
A4: For purity analysis of this compound by HPLC, a reversed-phase method is generally suitable. Key parameters to consider are:
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Column: A C18 column is a good starting point.
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Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape for phenolic compounds.
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Detection: UV detection, likely in the range of 210-280 nm, should be effective.
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Gradient: A gradient elution from a lower to a higher percentage of the organic solvent can help in separating impurities with a wide range of polarities.
Q5: My purified product has a slight discoloration. Is this normal and how can I remove it?
A5: While pure this compound is expected to be a white to off-white solid, slight discoloration can occur due to trace impurities or minor degradation. To remove color, you can perform a recrystallization and add a small amount of activated charcoal to the hot solution before filtering. Be aware that using too much charcoal can lead to a decrease in your overall yield.
Data Presentation
The following table presents hypothetical purity data for this compound after various purification techniques. These values are illustrative and actual results will depend on the specific experimental conditions and the nature of the crude material.
| Purification Method | Starting Purity (Hypothetical) | Purity After 1st Pass (Hypothetical) | Purity After 2nd Pass (Hypothetical) | Typical Yield |
| Recrystallization | 90% | 97-98% | >99% | 70-90% |
| Column Chromatography | 90% | 98-99% | N/A | 80-95% |
| Preparative HPLC | 90% | >99.5% | N/A | 50-80% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. Heat the mixture gently. A suitable solvent will dissolve the solid when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., hexane, toluene, ethanol, methanol, and mixtures with water).
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
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TLC Analysis: Develop a TLC method to determine a suitable solvent system for separation. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A common mobile phase is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Common side reactions in experiments with 4-Bromo-2,3,5,6-tetrafluorophenol
Welcome to the technical support center for 4-Bromo-2,3,5,6-tetrafluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a highly versatile building block in medicinal chemistry and materials science. Its key applications stem from its unique electronic and structural properties:
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Cross-Coupling Reactions: The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the formation of complex carbon-carbon bonds.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrafluorinated ring makes it susceptible to nucleophilic attack, allowing for the displacement of fluorine atoms to introduce other functional groups.
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Ether and Ester Synthesis: The phenolic hydroxyl group can be readily functionalized through reactions like the Williamson ether synthesis or esterification to introduce a wide range of substituents.
Q2: What are the most common side reactions observed when working with this compound?
A2: Several side reactions can occur depending on the specific reaction conditions:
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Homocoupling: In palladium-catalyzed cross-coupling reactions, the starting material can couple with itself to form a biphenyl byproduct. This is particularly prevalent at higher catalyst concentrations and temperatures.
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Hydrodehalogenation: Under certain reductive conditions, particularly in the presence of a palladium catalyst and a hydrogen source, the bromine or fluorine atoms can be replaced by hydrogen.
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Formation of Isomers: During nucleophilic aromatic substitution reactions, substitution at different positions on the fluorinated ring can lead to the formation of isomeric products.
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Decomposition/Tar Formation: The use of strong bases, such as pyridine, especially at elevated temperatures, can lead to the formation of black tar-like substances.
Q3: How does the reactivity of the C-Br bond compare to the C-F bonds in this molecule?
A3: The C-Br bond is generally more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the bromine position while leaving the fluorine atoms intact. In contrast, under nucleophilic aromatic substitution conditions, the fluorine atoms are typically more susceptible to displacement by nucleophiles due to the strong electron-withdrawing nature of the fluorine atoms activating the ring.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Cross-Coupling Reactions
Symptoms:
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Consumption of starting material (this compound) is observed, but the yield of the desired cross-coupled product is low.
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Significant amounts of a homocoupled biphenyl byproduct are detected.
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Decomposition of the catalyst (formation of palladium black) is visible.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Homocoupling of Starting Material | - Reduce the palladium catalyst loading (e.g., from 2 mol% to 1 mol%).- Lower the reaction temperature.- Use a weaker base (e.g., K₃PO₄ instead of NaOH). |
| Protodeboronation of Boronic Acid | - Ensure anhydrous conditions, as water can promote this side reaction.- Use a less sterically hindered boronic acid if possible. |
| Catalyst Decomposition | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Steric Hindrance | The tetrafluorinated ring can be sterically demanding. Consider using a less bulky boronic acid or a catalyst system known to be effective for hindered substrates. |
Issue 2: Undesired Side Products in Williamson Ether Synthesis
Symptoms:
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Formation of multiple products in addition to the desired ether.
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Low conversion of the starting phenol.
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Evidence of elimination byproducts from the alkyl halide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Elimination (E2) of Alkyl Halide | - This is common with secondary and tertiary alkyl halides. Use a primary alkyl halide if the synthesis allows.- Employ a milder base (e.g., K₂CO₃ instead of NaH) and potentially a lower reaction temperature. |
| Low Nucleophilicity of the Phenoxide | - The electron-withdrawing fluorine atoms reduce the nucleophilicity of the phenoxide. Use a stronger base (e.g., NaH) to ensure complete deprotonation, but be mindful of promoting elimination.- Choose a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide. |
| Competing C-Alkylation | - While less common for phenols, it is a possibility. Ensure the reaction is run under conditions that favor O-alkylation. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Equipment:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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Anhydrous 1,4-Dioxane and Water (4:1 v/v)
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Schlenk flask with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
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Seal the flask and evacuate and backfill with inert gas three times.
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Add the degassed dioxane/water solvent mixture via syringe.
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Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS (typical reaction time is 4-16 hours).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetrafluorophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Synthesis of this compound
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Q1: What is a common synthetic route for this compound? A1: A potential route involves the nucleophilic aromatic substitution of pentafluorobromobenzene. While direct hydroxylation with reagents like potassium hydroxide in solvents such as pyridine has been mentioned, this can lead to the formation of undesired tar by-products. A more controlled, proposed synthesis involves the conversion of pentafluorobromobenzene to a Grignard or organolithium reagent, followed by reaction with a borate ester and subsequent oxidation to the phenol. This multi-step approach can offer better selectivity and yield.
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Q2: What are the main challenges in synthesizing this compound? A2: The primary challenges include achieving high regioselectivity during the introduction of the hydroxyl group and avoiding side reactions. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making nucleophilic substitution challenging. Furthermore, the high temperatures often required can lead to decomposition and the formation of complex mixtures.
Common Reactions
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Q3: What are the typical reactions that this compound undergoes? A3: As a phenol, it can undergo O-alkylation (Williamson ether synthesis) and O-arylation. The bromine atom allows for various cross-coupling reactions, such as Suzuki, and Ullmann condensations, to form carbon-carbon or carbon-heteroatom bonds.
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Q4: How does the electronic nature of the substituted ring affect its reactivity? A4: The four fluorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic proton, making deprotonation for reactions like the Williamson ether synthesis easier. However, these groups also deactivate the ring towards electrophilic aromatic substitution. The bromine atom provides a reactive site for cross-coupling reactions.
Purification
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Q5: What are the recommended methods for purifying this compound and its derivatives? A5: Common purification techniques include column chromatography on silica gel and recrystallization. For volatile compounds, fractional distillation under reduced pressure may also be effective. The choice of method depends on the physical properties of the compound and the nature of the impurities.
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Q6: What are some common impurities encountered? A6: Impurities can include unreacted starting materials, isomers formed during the synthesis, and by-products from side reactions such as dehalogenation or polymerization. Residual catalyst from cross-coupling reactions is also a common impurity.
Safety
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Q7: What are the primary safety concerns when working with this compound? A7: As with many halogenated phenols, it is expected to be an irritant to the skin, eyes, and respiratory system. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Troubleshooting Synthesis of this compound
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are pure and dry. |
| Decomposition of starting material or product. | Use milder reaction conditions. Screen different solvents. | |
| Formation of multiple products | Lack of regioselectivity. | Modify the synthetic route to a more selective one (e.g., via a boronic acid intermediate). |
| Side reactions. | Optimize reaction conditions (temperature, concentration, catalyst) to minimize side reactions. | |
| Formation of tar-like by-products | Polymerization or decomposition at high temperatures. | Use a lower reaction temperature. Consider a different solvent or catalyst system. |
Troubleshooting Williamson Ether Synthesis
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of ether | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions. |
| Alkyl halide is unreactive. | Use a more reactive alkyl halide (I > Br > Cl). | |
| Elimination side reaction (for secondary/tertiary alkyl halides). | Use a primary alkyl halide if possible. Use a less hindered, weaker base and lower temperature. | |
| Reaction does not proceed | Poor nucleophilicity of the phenoxide. | Although the fluorine atoms increase acidity, they can decrease nucleophilicity. Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. |
Troubleshooting Ullmann Condensation
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of coupled product | Inactive copper catalyst. | Use freshly prepared or activated copper powder, or a soluble copper(I) salt with a suitable ligand. |
| High reaction temperature leading to decomposition. | Screen for a more active catalyst system that allows for lower reaction temperatures. | |
| Reaction requires harsh conditions | Deactivated aryl bromide. | Use a ligand-accelerated system (e.g., with diamine or phenanthroline ligands) to promote the reaction under milder conditions.[1] |
Troubleshooting Suzuki Coupling
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of biaryl product | Inactive palladium catalyst. | Ensure the catalyst is not poisoned. Use a ligand that is resistant to deactivation. |
| Inefficient transmetalation. | The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] | |
| Homocoupling of the boronic acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Protodeboronation of the boronic acid | Unsuitable base or solvent. | Use anhydrous conditions and a non-protic solvent if possible. The choice of base can also influence this side reaction.[3] |
Troubleshooting Purification
| Problem | Possible Cause | Troubleshooting Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Perform a thorough TLC analysis to find an optimal eluent system that provides good separation (Rf values between 0.2 and 0.5). |
| Co-elution of closely related impurities. | Use a longer column, a shallower solvent gradient, or consider a different stationary phase (e.g., alumina). | |
| Compound fails to crystallize | Presence of impurities. | Re-purify by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a range of solvents with varying polarities. | |
| Oily product after recrystallization | Compound has a low melting point or is impure. | Try triturating the oil with a non-polar solvent (e.g., cold hexanes) to induce solidification. |
Data Presentation
The following tables summarize reaction conditions for key transformations based on analogous systems, providing a starting point for optimization.
Table 1: Optimization of Williamson Ether Synthesis Conditions (Analogous Systems)
| Entry | Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | p-cresol | Chloroacetic acid | KOH | Water | Reflux | High |
| 2 | 4-ethylphenol | Methyl iodide | NaOH | Water | Reflux | Good |
| 3 | 2-(hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | DMF | RT | Moderate |
Table 2: Optimization of Ullmann Condensation Conditions (Analogous Systems)
| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Iodide | Amide | CuI | KOH | ChCl:H₂O | 80 | Moderate to Excellent |
| 2 | Bromobenzene | N,N-dimethylethylenediamine | CuI | K₂CO₃ | ChCl/Gly | 60 | 98 |
| 3 | Aryl Bromide/Chloride | Phenol | CuO-NPs | KOH | DMAc | RT | Excellent |
Table 3: Optimization of Suzuki Coupling Conditions (Analogous Systems)
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92[2] |
| 2 | 4-bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88[2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
This protocol is a proposed route based on the synthesis of related fluorinated phenols and may require optimization.
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Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of pentafluorobromobenzene (1.0 eq) in anhydrous diethyl ether or THF via a dropping funnel. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
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Borylation: Cool the Grignard solution to -78 °C. Add a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -70 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
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Oxidation: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers and add an aqueous solution of hydrogen peroxide (30%, 2.0 eq) and acetic acid. Stir vigorously at room temperature until the oxidation is complete (monitor by TLC).
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Work-up and Purification: Separate the organic layer, wash with aqueous sodium bisulfite, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
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In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetone).
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Add a base (e.g., K₂CO₃ (1.5 eq) or NaH (1.1 eq)) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add the alkyl halide (1.1 eq) dropwise.
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Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
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Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[4]
Protocol 3: General Procedure for Ullmann Condensation
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To a Schlenk flask, add this compound (if forming an ether) or an amine (1.0 eq), the aryl halide (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary, e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas.
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Add a high-boiling polar solvent (e.g., DMF, DMSO).
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Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor by TLC.
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After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Protocol 4: General Procedure for Suzuki Coupling
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In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.[2]
Protocol 5: General Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a column with the slurry and equilibrate with the starting eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 6: General Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.[4]
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Degradation pathways and prevention for 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides guidance on the degradation pathways and prevention strategies for 4-Bromo-2,3,5,6-tetrafluorophenol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, based on the degradation of similar halogenated phenols, two primary pathways can be proposed:
-
Oxidative Degradation: This pathway likely involves the initial oxidation of the phenol group, followed by hydroxylation of the aromatic ring. Subsequent steps would involve debromination and eventual ring cleavage. The presence of highly electronegative fluorine atoms may influence the rate and regioselectivity of these reactions.
-
Reductive Dehalogenation: Under certain conditions, particularly anaerobic environments, reductive dehalogenation may occur, leading to the removal of the bromine atom to form 2,3,5,6-tetrafluorophenol. Further degradation would then proceed on the tetrafluorophenol molecule.
Q2: What are the potential degradation products of this compound?
Based on proposed pathways, potential degradation products could include:
-
Tetrafluorohydroquinone (from oxidative debromination and hydroxylation)
-
2,3,5,6-Tetrafluorophenol (from reductive debromination)
-
Various ring-opened aliphatic acids (from oxidative cleavage of the aromatic ring)
-
Inorganic bromide
Q3: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, follow these storage and handling guidelines:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][2] Keep the container tightly closed.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[2][3] Halogenated compounds should not be dried with active metals like sodium or potassium.[4]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, and a lab coat.[2][5] Handle in a fume hood to avoid inhalation of any potential vapors.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation or polymerization | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed and protected from light. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of degradation products | Confirm the identity of the unexpected peaks using mass spectrometry (MS). Review storage conditions and handling procedures to identify potential sources of degradation. Consider purifying the compound before use. |
| Inconsistent experimental results | Degradation of the starting material | Perform a quality control check on the this compound stock solution before each experiment using a suitable analytical method (e.g., HPLC-UV). Prepare fresh solutions for critical experiments. |
Experimental Protocols
The following are generalized protocols for studying the degradation of this compound, adapted from methods used for other brominated phenols.
Protocol 1: Photodegradation Study
Objective: To assess the stability of this compound under UV irradiation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Transfer the solution to a quartz cuvette or a photoreactor.
-
Expose the solution to a controlled UV light source (e.g., a mercury lamp) for specific time intervals.
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the aliquot by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and identify any degradation products. A mass spectrometer (MS) detector can be used for product identification.
-
A control sample should be kept in the dark under the same conditions to account for any non-photolytic degradation.
Protocol 2: Oxidative Degradation Study
Objective: To evaluate the degradation of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a buffered aqueous solution of this compound.
-
Initiate the degradation by adding a known concentration of an oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent).
-
Maintain the reaction at a constant temperature and pH.
-
Collect samples at various time points.
-
Quench the reaction in the collected samples (e.g., by adding sodium sulfite for peroxide-based reactions).
-
Analyze the samples using HPLC-UV/MS or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., extraction and derivatization) to monitor the disappearance of the parent compound and the formation of degradation products.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
References
Safe handling and storage procedures for 4-Bromo-2,3,5,6-tetrafluorophenol
This guide provides essential safety information, handling procedures, and storage requirements for 4-Bromo-2,3,5,6-tetrafluorophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always wear appropriate PPE to minimize exposure. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[2]
Q3: I accidentally spilled a small amount of this compound on my lab bench. What should I do?
A3: For small spills, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste according to local, state, and federal regulations.
Q4: What are the proper storage conditions for this compound?
A4: Store the compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and store under an inert atmosphere at room temperature. It should be stored away from incompatible materials, such as strong oxidizing agents.[2]
Q5: What should I do in case of accidental skin or eye contact?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Q6: How should I dispose of waste this compound?
A6: Disposal must be in accordance with local, state, and federal environmental regulations. It should be treated as hazardous chemical waste.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆HBrF₄O | --INVALID-LINK-- |
| Appearance | Solid or Semi-solid or liquid | |
| Storage Temperature | Room temperature, under an inert atmosphere | |
| Incompatible Materials | Strong oxidizing agents | [2] |
Experimental Workflow & Signaling Pathways
Below is a diagram illustrating the standard workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Scale-Up of Reactions with 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetrafluorophenol. The following sections address common issues encountered during the scale-up of reactions involving this highly fluorinated phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a hazardous substance that requires careful handling, especially during scale-up operations. Key safety concerns include:
-
Corrosivity and Toxicity: Like many phenols, it can be corrosive and toxic. It can cause severe skin burns and eye damage.[1] Absorption through the skin can be rapid and may lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1]
-
Inhalation Hazard: Vapors or dust can be harmful if inhaled, causing respiratory irritation.
-
Thermal Stability: While generally stable, highly halogenated organic compounds can decompose at elevated temperatures, potentially releasing toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[2][3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical safety goggles.[1] For larger quantities where dust or vapor generation is likely, a respirator may be necessary.
Q2: How does the tetrafluorophenyl ring affect the reactivity of the hydroxyl group in this compound?
A2: The four fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two main effects on the reactivity of the phenolic hydroxyl group:
-
Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the corresponding phenoxide anion, making the phenol significantly more acidic than non-fluorinated phenols. This facilitates deprotonation, often allowing for the use of weaker bases in reactions like the Williamson ether synthesis.
-
Decreased Nucleophilicity of the Phenoxide: While easier to form, the resulting phenoxide is less nucleophilic due to the delocalization of the negative charge onto the electron-deficient ring. This can slow down the rate of subsequent nucleophilic substitution reactions.
Q3: What are the most common reaction types for this compound in industrial applications?
A3: Due to its functional groups, this compound is a versatile intermediate, primarily used in:
-
Williamson Ether Synthesis: To produce a wide range of aryl ethers by reacting the corresponding phenoxide with an alkyl halide.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig amination.[5][6]
Troubleshooting Guides
Williamson Ether Synthesis
Issue 1: Low or No Conversion to the Desired Ether Product
This is a frequent challenge when scaling up the Williamson ether synthesis, often stemming from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low conversion.
| Potential Cause | Recommended Action | Rationale |
| Incomplete Deprotonation | Although the tetrafluorophenyl group increases acidity, ensure the base is strong enough and used in sufficient stoichiometry (typically 1.1-1.5 equivalents) to drive the deprotonation to completion. Consider using bases like potassium carbonate or sodium hydride. | Incomplete formation of the nucleophilic phenoxide will result in low conversion. |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Water will react with strong bases and can hydrolyze the alkyl halide, reducing the yield. |
| Suboptimal Reaction Temperature | The decreased nucleophilicity of the tetrafluorophenoxide may require higher reaction temperatures than for non-fluorinated phenols. Incrementally increase the temperature while monitoring for byproduct formation. | Higher temperatures can overcome the activation energy barrier for the SN2 reaction. |
| Poor Alkyl Halide Reactivity | Use a more reactive alkyl halide (I > Br > Cl). For sterically hindered substrates, consider using an alkyl triflate or tosylate. | The rate of the SN2 reaction is dependent on the leaving group ability of the alkylating agent.[4] |
| Side Reactions | With secondary or tertiary alkyl halides, the basic conditions can favor elimination (E2) over substitution (SN2).[7] | If elimination is suspected, try using a less sterically hindered alkyl halide or milder reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Issue 2: Catalyst Deactivation and Low Yield
Palladium catalysts are sensitive and can be deactivated by various factors, especially at a larger scale where impurities can be more prevalent.
Troubleshooting Workflow for Catalyst Deactivation in Cross-Coupling
Caption: Troubleshooting catalyst deactivation.
| Potential Cause | Recommended Action | Rationale |
| Impure Reagents or Solvents | Use high-purity, degassed solvents. Ensure the boronic acid (or other coupling partner) is of high quality. | Impurities, particularly oxygen and water, can oxidize and deactivate the Pd(0) catalyst.[5] |
| Inefficient Oxidative Addition | The electron-deficient nature of the tetrafluorophenyl ring can make oxidative addition more challenging. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands). | Electron-rich ligands increase the electron density on the palladium center, facilitating oxidative addition. |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[8] The base must be strong enough to activate the boronic acid but not so strong as to cause catalyst degradation or side reactions. | The base plays a key role in the transmetalation step of the catalytic cycle.[9] |
| Poor Mixing | On a larger scale, inefficient mixing can lead to localized high concentrations of reagents, which can promote side reactions and catalyst decomposition. Ensure adequate agitation for the reactor volume. | Good mixing is essential for maintaining homogeneity and ensuring efficient mass and heat transfer.[10] |
Scale-Up Considerations: Quantitative Data
The following tables provide a hypothetical comparison of reaction parameters and outcomes when scaling up a Williamson ether synthesis and a Suzuki coupling reaction involving this compound. This data is illustrative and serves to highlight common scale-up challenges.
Table 1: Scale-Up of Williamson Ether Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant Molar Ratio (Phenol:Alkyl Halide:Base) | 1 : 1.1 : 1.2 | 1 : 1.05 : 1.1 | 1 : 1.02 : 1.05 |
| Solvent Volume (L/kg of Phenol) | 1.0 | 0.8 | 0.6 |
| Reaction Temperature (°C) | 80 | 85-90 (exotherm control) | 90-95 (rigorous exotherm control) |
| Reaction Time (hours) | 6 | 8-10 | 12-16 |
| Typical Yield (%) | 92 | 88 | 85 |
| Key Impurity (%) | < 0.5 (unreacted phenol) | < 1.0 (unreacted phenol) | < 1.5 (unreacted phenol, potential dimers) |
Table 2: Scale-Up of Suzuki Coupling Reaction
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Catalyst Loading (mol%) | 1.0 | 0.5 | 0.1-0.2 |
| Ligand Loading (mol%) | 1.2 | 0.6 | 0.12-0.24 |
| Solvent Volume (L/kg of Bromophenol) | 1.5 | 1.2 | 1.0 |
| Reaction Temperature (°C) | 100 | 100-105 | 105-110 |
| Reaction Time (hours) | 8 | 12 | 18-24 |
| Typical Yield (%) | 88 | 82 | 78 |
| Key Impurity (%) | < 1.0 (homocoupling) | < 2.0 (homocoupling) | < 3.0 (homocoupling, dehalogenation) |
Experimental Protocols
Lab-Scale Williamson Ether Synthesis (Illustrative)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g, 40.8 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (6.76 g, 48.9 mmol) to the stirred solution.
-
Alkylating Agent: Add the desired alkyl bromide (e.g., ethyl bromide, 5.34 g, 48.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Lab-Scale Suzuki Coupling Reaction (Illustrative)
-
Setup: To a 250 mL Schlenk flask, add this compound (10.0 g, 40.8 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 6.0 g, 49.0 mmol), and potassium phosphate (17.3 g, 81.6 mmol).
-
Catalyst and Ligand: Add Pd₂(dba)₃ (0.37 g, 0.41 mmol, 1 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.34 g, 0.82 mmol).
-
Solvent: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (120 mL) and degassed water (30 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mt.com [mt.com]
Common pitfalls and how to avoid them when using 4-Bromo-2,3,5,6-tetrafluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetrafluorophenol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 1998-61-4[1][2][3] |
| Molecular Formula | C₆HBrF₄O[1] |
| Molecular Weight | 244.97 g/mol [1] |
| Appearance | Solid, semi-solid, or liquid |
| Purity | Typically ≥96% |
Frequently Asked Questions (FAQs)
1. What are the primary safety precautions for handling this compound?
Due to its hazardous nature, strict safety protocols should be followed. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.
2. What are the recommended storage conditions for this compound?
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents.
3. What are the common impurities found in commercial this compound?
Potential impurities can include starting materials from its synthesis, such as incompletely brominated or fluorinated phenols, or isomers. It is advisable to check the certificate of analysis (CoA) from the supplier and consider purification before use if high purity is critical for your experiment.
Troubleshooting Guides for Common Reactions
The high degree of fluorination in this compound significantly influences its reactivity. The electron-withdrawing nature of the four fluorine atoms decreases the nucleophilicity of the corresponding phenoxide and can affect the reactivity of the carbon-bromine bond. Below are troubleshooting guides for common reactions.
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step |
| Reduced Reactivity of C-Br Bond | The electron-withdrawing fluorine atoms can deactivate the aryl bromide towards oxidative addition. Consider using a more active palladium catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Increasing the reaction temperature may also be necessary. |
| Ineffective Base | A stronger base may be required to facilitate the transmetalation step. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of weaker bases like sodium carbonate. |
| Side Reactions | Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Ensure anhydrous conditions and use a minimal excess of the boronic acid. Homocoupling of the boronic acid can also occur. Using a lower catalyst loading or a different ligand may mitigate this. |
| Poor Solubility | Ensure all reaction components are well-dissolved. A solvent system like dioxane/water or toluene/water is commonly used. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Enhancing the solubility of 4-Bromo-2,3,5,6-tetrafluorophenol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetrafluorophenol. The focus is on enhancing the solubility of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation in aqueous-based cell culture media is a common issue with poorly soluble compounds. This typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous medium, exceeding the compound's thermodynamic solubility limit. Even if the compound initially appears to dissolve, it may precipitate over time, affecting the actual concentration your cells are exposed to and leading to inconsistent results.
Q3: What are the recommended starting solvents for making a stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice for a wide range of organic compounds. Ethanol can also be a suitable option. It is crucial to prepare a high-concentration stock solution in a solvent where the compound is freely soluble, which can then be serially diluted for your experiments.
Q4: Can I use surfactants or co-solvents to improve the solubility in my aqueous assay buffer?
Yes, using surfactants or co-solvents can be an effective strategy. Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low, non-toxic concentrations (e.g., 0.01-0.1%), can help maintain the compound's solubility in aqueous buffers. Co-solvents such as ethanol or polyethylene glycol (PEG) can also be used, but it is essential to determine the tolerance of your specific cell line or biological system to these solvents, as they can exhibit toxicity at higher concentrations.
Q5: Are there any potential biological activities associated with this class of compounds?
While specific biological targets for this compound are not extensively documented, halogenated phenols and related polyphenolic compounds have been investigated for a range of biological activities. These include antioxidant, anticancer, and enzyme inhibitory effects. Some studies have suggested that certain polyphenols may act as inhibitors of tyrosine kinases, which are crucial components of signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates upon dilution into aqueous buffer/media. | The final concentration exceeds the aqueous solubility of the compound. | - Reduce the final concentration: Test a lower concentration range in your assay. - Increase the percentage of co-solvent: If using a DMSO stock, you can slightly increase the final percentage of DMSO in your assay, but be mindful of solvent toxicity (typically keep below 0.5-1%). - Incorporate a non-toxic surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01%) to your aqueous buffer to aid in solubilization. - Use a solubility-enhancing excipient: Consider formulating the compound with cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and improve aqueous solubility. |
| Inconsistent or non-reproducible assay results. | - Compound instability in solution: The compound may be degrading in the assay buffer over the incubation period. - Precipitation over time: The compound may be slowly precipitating out of solution, leading to a decrease in the effective concentration. | - Assess compound stability: Use an analytical method like HPLC to check the concentration of the compound in your assay buffer at different time points. - Visually inspect for precipitation: Before and after the assay, carefully inspect the wells of your plate (e.g., under a microscope) for any signs of compound precipitation. - Prepare fresh dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment. |
| Stock solution appears cloudy or contains undissolved particles. | The concentration of the stock solution exceeds the solubility limit in the chosen solvent. | - Use a different solvent: If the compound is not fully dissolving in your current solvent, try a stronger organic solvent in which it is more soluble (e.g., DMF). - Gently warm the solution: Brief and gentle warming can sometimes help dissolve the compound. However, be cautious as heat can also degrade the compound. - Use sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution. - Filter the stock solution: After attempting to dissolve the compound, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use. This will ensure you are working with a true solution. |
Data Presentation: Enhancing Solubility of a Model Halogenated Phenol
The following table summarizes representative data for enhancing the solubility of a poorly soluble halogenated phenol, similar in structure to this compound. Note: This data is illustrative and should be confirmed experimentally for the specific compound of interest.
| Solubilizing Agent | Concentration of Agent | Solvent System | Apparent Solubility (µg/mL) |
| None (Control) | 0% | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| DMSO | 0.5% | PBS, pH 7.4 | 15 |
| Ethanol | 1% | PBS, pH 7.4 | 10 |
| Tween® 80 | 0.1% | PBS, pH 7.4 | 25 |
| Pluronic® F-68 | 0.1% | PBS, pH 7.4 | 20 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1% | PBS, pH 7.4 | 50 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the aqueous solubility of the compound in the buffer by taking into account the dilution factor.
Protocol 2: Preparation of a Stock Solution and Serial Dilutions for Biological Assays
-
Preparation of Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal volume of a high-purity organic solvent in which it is freely soluble (e.g., 100% DMSO) to achieve a high concentration (e.g., 10-50 mM). Ensure the compound is completely dissolved. This is your primary stock solution.
-
Intermediate Dilutions: From the primary stock solution, prepare a series of intermediate dilutions in the same organic solvent. For example, if your primary stock is 50 mM, you might prepare a 10 mM intermediate stock.
-
Working Solutions: For your biological assay, further dilute the intermediate stock solution into your aqueous assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to perform this final dilution step immediately before adding the compound to your assay to minimize the risk of precipitation.
-
Solvent Control: Remember to include a vehicle control in your experiments, which contains the same final concentration of the organic solvent used for dilution but no test compound.
Visualizations
Validation & Comparative
A Comparative Analysis of 4-Bromo-2,3,5,6-tetrafluorophenol and Other Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, chemical reactivity, and biological activities of 4-Bromo-2,3,5,6-tetrafluorophenol against other significant halogenated phenols: pentachlorophenol, pentabromophenol, and pentafluorophenol. The information presented herein is supported by experimental data and predictive models to facilitate informed decisions in research and development.
Physicochemical Properties: A Quantitative Comparison
The degree and nature of halogen substitution profoundly influence the physicochemical properties of phenols, impacting their acidity, lipophilicity, and toxicity. The following table summarizes key parameters for this compound and its halogenated counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | LD50 (Oral Rat, mg/kg) |
| This compound | C₆HBrF₄O | 244.97 | ~5.5 (estimated) | ~3.0 (estimated) | Not available |
| Pentachlorophenol | C₆HCl₅O | 266.34 | 4.7[1][2] | 5.12[3] | 27 - 211[4][5] |
| Pentabromophenol | C₆HBr₅O | 488.59 | 4.62[6] | 5.7 (computed)[7] | ~200[6] |
| Pentafluorophenol | C₆HF₅O | 184.07 | 5.5[8][9] | 2.09 (estimated)[10] | 322 (subcutaneous, rat)[11][12] |
Note: Values for this compound are estimated based on closely related structures due to the lack of direct experimental data. The pKa is estimated to be similar to pentafluorophenol and 2,3,5,6-tetrafluorophenol (pKa 5.67) due to the strong electron-withdrawing effects of the fluorine atoms, with the bromine atom having a smaller electronic impact. The logP is estimated to be higher than pentafluorophenol due to the contribution of the bromine atom.
Chemical Reactivity: A Comparative Overview
The reactivity of the hydroxyl group in halogenated phenols is significantly influenced by the electron-withdrawing nature of the halogen substituents. This section compares the relative reactivity of this compound and other pentahalogenated phenols in key reactions.
Acidity and Nucleophilicity
The acidity of phenols is determined by the stability of the corresponding phenoxide ion. The presence of multiple electron-withdrawing halogen atoms stabilizes the negative charge on the phenoxide ion through inductive effects, thereby increasing the acidity (lower pKa) compared to phenol (pKa ≈ 10). As seen in the table above, the pentahalogenated phenols are significantly more acidic than phenol. The high acidity of these compounds makes their corresponding phenoxides weaker nucleophiles.
Caption: Relative acidity of halogenated phenols compared to phenol.
Etherification and Esterification Reactions
Etherification and esterification of phenols typically proceed via nucleophilic attack of the phenoxide ion on an electrophile (e.g., alkyl halide or acyl chloride). Due to the decreased nucleophilicity of the phenoxide ions of highly halogenated phenols, these reactions are generally slower compared to phenol itself.[11][13] To achieve reasonable yields, more reactive electrophiles or harsher reaction conditions may be necessary.
Caption: General workflow for etherification/esterification of halogenated phenols.
Nucleophilic Aromatic Substitution
In contrast to the reactions at the hydroxyl group, the aromatic ring of polyhalogenated phenols is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the halogens makes the ring electron-deficient and susceptible to attack by nucleophiles. Fluorine atoms are generally the best leaving groups in SNAr reactions on polyfluoroaromatic compounds. Therefore, in this compound, a nucleophile would preferentially substitute one of the fluorine atoms rather than the bromine atom.
Biological Activity: A Comparative Perspective
Halogenated phenols are known for their broad-spectrum biological activity, which is attributed to their ability to disrupt cell membranes, uncouple oxidative phosphorylation, and inhibit enzyme activity.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of halogenated phenols. The efficacy generally increases with the degree of halogenation and the lipophilicity of the compound. Pentachlorophenol, for instance, has been widely used as a biocide. While specific comparative data for this compound is limited, it is expected to exhibit significant antimicrobial and antifungal activity due to its polyhalogenated and lipophilic nature.
| Compound | Reported Antimicrobial Activity | Reported Antifungal Activity |
| This compound | Data not available | Data not available |
| Pentachlorophenol | Broad-spectrum antibacterial activity.[14] | Potent antifungal agent. |
| Pentabromophenol | Effective against various bacteria. | Shows antifungal properties. |
| Pentafluorophenol | Documented antimicrobial effects. | Exhibits antifungal activity. |
Cytotoxicity
The cytotoxicity of halogenated phenols is a significant consideration. In general, increased lipophilicity can lead to greater membrane disruption and higher toxicity. The presence of multiple halogens can also contribute to toxicity through various mechanisms, including the generation of reactive oxygen species. It is important to note that the toxicity of commercial preparations of some halogenated phenols, such as pentachlorophenol, can be influenced by the presence of highly toxic impurities like dioxins.
Experimental Protocols
Determination of pKa (Spectrophotometric Method)
Principle: The pKa of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the acidic (ArOH) and basic (ArO⁻) forms of the phenol differ, and by monitoring the absorbance at a wavelength where this difference is maximal, the ratio of the two species at various pH values can be determined.
Procedure:
-
Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
For each pH, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the acidic and basic forms.
Determination of logP (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. The logarithm of this ratio is the logP value.
Procedure:
-
Prepare a solution of the halogenated phenol of known concentration in either n-octanol or water.
-
Place equal volumes of n-octanol and water in a separatory funnel.
-
Add a known amount of the halogenated phenol to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the halogenated phenol in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].
-
Calculate logP = log10(P).
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.
Procedure:
-
Prepare a series of twofold dilutions of the halogenated phenol in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound at which there is no turbidity (visible growth).
Conclusion
This compound, as a highly halogenated phenol, is expected to share many of the characteristic properties of its pentahalogenated analogs, including high acidity, moderate lipophilicity, and significant biological activity. Its reactivity is marked by a weakly nucleophilic phenoxide and an electron-deficient aromatic ring prone to nucleophilic aromatic substitution. While a lack of direct experimental data for this compound necessitates some reliance on estimation, this guide provides a solid framework for researchers to understand its potential properties and behavior in comparison to well-characterized halogenated phenols. Further experimental investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential in various scientific and industrial applications.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aceschem.com [aceschem.com]
- 5. Comparative study of eight well-known polyphenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-BROMOTETRAFLUOROPHENOL | 1998-61-4 [chemicalbook.com]
- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 9. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-Bromo-2,3,5,6-tetrafluorophenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of novel derivatives of 4-Bromo-2,3,5,6-tetrafluorophenol. Due to a lack of extensive publicly available data on the specific biological activities of this compound derivatives, this document serves as a methodological template. The experimental data and comparisons presented herein are based on structurally related bromophenol and polyhalogenated compounds to provide a relevant and practical guide for researchers.
Comparative Landscape of Bromophenol Derivatives
Bromophenol derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research on various substituted bromophenols has revealed a range of potential therapeutic applications, including:
-
Enzyme Inhibition: Derivatives of bromophenols have been shown to inhibit key enzymes such as carbonic anhydrases, acetylcholinesterase (AChE), and protein tyrosine phosphatase 1B (PTP1B).[1][2][3] The unique substitution patterns can enhance binding affinity and metabolic stability, making them attractive scaffolds for drug design.[1]
-
Anticancer Activity: Many bromophenol derivatives, including polyhalogenated diphenyl ethers, have demonstrated cytotoxic effects against various cancer cell lines.[4] Their mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[5]
-
Antimicrobial Properties: The antibacterial activity of bromophenol derivatives has been explored against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[6][7] Some derivatives have also been shown to inhibit biofilm formation.[6]
-
Antioxidant Effects: Certain bromophenol derivatives exhibit antioxidant properties by scavenging free radicals and modulating cellular pathways involved in oxidative stress, such as the Nrf2-mediated pathway.[8][9]
The introduction of fluorine atoms, as in this compound, can significantly alter the physicochemical properties of the molecule, potentially enhancing its metabolic stability and binding affinity to biological targets.[1] This makes the exploration of its derivatives a promising avenue for the discovery of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables are presented as templates for summarizing and comparing the biological activity of newly synthesized this compound derivatives against other relevant compounds.
Table 1: Comparative Cytotoxicity of Bromophenol Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative 1 | MCF-7 (Breast) | MTT | [Insert Data] | [Your Study] |
| This compound Derivative 2 | MCF-7 (Breast) | MTT | [Insert Data] | [Your Study] |
| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | MCF-7 (Breast) | Not Specified | ≤ 10 | [4] |
| BDE-47 | RTG-2 (Fish) | MTT | > 12.5 | [5] |
| 3-bromo-2,6-dihydroxyacetophenone | HEK-293 (Normal) | Not Specified | High TI (>598) | [6] |
Table 2: Comparative Antimicrobial Activity of Bromophenol Derivatives
| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| This compound Derivative 3 | S. aureus | Broth Microdilution | [Insert Data] | [Your Study] |
| This compound Derivative 4 | E. coli | Broth Microdilution | [Insert Data] | [Your Study] |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Agar Diffusion | Significant Zone | [6] |
| Copper Complex of a Bromophenol-imidazole | Gram-positive & -negative | Not Specified | Most Active | [7] |
Table 3: Comparative Enzyme Inhibition by Bromophenol Derivatives
| Compound/Derivative | Target Enzyme | Assay | Ki (nM) or IC50 (µM) | Reference |
| This compound Derivative 5 | Acetylcholinesterase | Ellman's Method | [Insert Data] | [Your Study] |
| This compound Derivative 6 | PTP1B | pNPP Assay | [Insert Data] | [Your Study] |
| Bromophenol Derivative 9 | PTP1B | Not Specified | IC50 = 1.50 µM | [3] |
| General Bromophenol Derivatives | Acetylcholinesterase | Not Specified | Ki = 0.13 - 14.74 nM | Not specified in snippet |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key biological assays.
Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound derivatives and reference compounds) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (Example: Acetylcholinesterase)
-
Assay Principle: The Ellman's method is a colorimetric assay that measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate. Each well contains phosphate buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.
-
Incubation: The mixture is pre-incubated for a short period.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for a set period.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 or Ki value is then calculated.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and Performance of 4-Bromo-2,3,5,6-tetrafluorophenol in Experimental Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor influencing experimental reproducibility and the successful synthesis of target molecules. This guide provides a comprehensive comparison of 4-Bromo-2,3,5,6-tetrafluorophenol, a versatile fluorinated organic building block, with alternative compounds in common chemical transformations. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable reagents for your research needs.
Performance in Cross-Coupling Reactions
This compound is frequently utilized as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and other complex organic molecules. The high degree of fluorination in this compound can influence its reactivity and the properties of the resulting products.
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls. The reactivity of the aryl halide is a key factor in the efficiency of this reaction. While direct comparative data for this compound is limited in publicly available literature, the performance of other fluorinated aryl bromides provides a strong indication of its expected reactivity. Generally, electron-withdrawing groups on the aromatic ring, such as fluorine atoms, can enhance the rate of oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.
Below is a table comparing the performance of various brominated aromatic compounds in Suzuki-Miyaura coupling reactions, providing a baseline for the expected performance of this compound.
| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene | Not Specified | >90 (after 48h) | Not Specified | [1][2][3] |
| 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | >90 (mono-arylated) | >95 (regioselectivity) | [4] |
| 3,4-Dibromophenol | Phenylboronic acid | Pd(OAc)₂ / Phosphine Ligand | Dioxane/H₂O | Variable | Mixture of isomers | [4] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Not Specified | Not Specified | Excellent (94) | Not Specified | [5] |
Note: The expected yield for this compound in Suzuki-Miyaura coupling is anticipated to be high, likely in the range of 80-95%, depending on the specific reaction conditions and coupling partner, due to the activating effect of the four fluorine atoms.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (degassed) (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, and PPh₃.[4]
-
Add K₂CO₃ to the flask.[4]
-
Add a degassed mixture of 1,4-dioxane and water.[4]
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide is also a critical parameter in this reaction. Aryl bromides with electron-withdrawing substituents are known to perform well.
| Aryl Bromide | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Electron-withdrawing group-substituted aryl bromides | Various alkynes | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | 65-92 | [6] |
| 4-Bromo-3-iodophenol | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | High (regioselective) | [7] |
| 4-Iodo-anisole | Phenyl-acetylene | FibreCat® 1001 | NaOH | Methanol | High Conversion | [8][9] |
| 4-Bromo-anisole | Phenyl-acetylene | PdCl₂(PPh₃)₂ DVB | NaOH | Methanol | Lower Conversion | [8][9] |
Note: Based on the high yields observed for other electron-deficient aryl bromides, this compound is expected to be an excellent substrate for the Sonogashira coupling, with anticipated yields in the range of 70-95%.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq.)
-
Terminal alkyne (1.1-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine, TEA) (2.0-3.0 eq.)
-
Solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, solvent, and amine base.[7]
-
Degas the mixture by bubbling an inert gas through it for 10-15 minutes.[7]
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.[7]
-
Add the terminal alkyne dropwise to the reaction mixture.[7]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A simplified diagram of the palladium catalytic cycle in the Sonogashira coupling.
Performance in Nucleophilic Aromatic Substitution (SNA)
The highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNA) reactions. The fluorine atoms strongly activate the ring towards nucleophilic attack. While the bromine atom can also be a leaving group, the fluorine atoms are generally more susceptible to displacement in highly fluorinated systems, especially at positions para to a strong electron-withdrawing group.
A study on the nucleophilic aromatic substitution of pentafluoropyridine with 4-(2-bromoethyl)phenol reported an excellent isolated yield of 96%, demonstrating the high efficiency and reproducibility of SNA reactions on polyfluorinated aromatic rings.[10] This suggests that this compound would also exhibit high reactivity and yield in similar reactions.
Comparative Performance in SNAr
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| Pentafluoropyridine | 4-(2-Bromoethyl)phenol | Cs₂CO₃, Acetonitrile, RT | 96 | [10] |
| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 80°C | 96 | [11] |
| Chloropentafluorobenzene | Phenothiazine | K₂CO₃, DMSO, 80°C | 62 | [11] |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the SNAr of a polyfluoroarene with a nucleophile.
Materials:
-
Polyfluoroarene (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., a phenol or amine) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-4.0 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
In a reaction flask, combine the polyfluoroarene, nucleophile, and base in the chosen solvent.[10][11]
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A diagram illustrating the general mechanism of nucleophilic aromatic substitution.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Based on the performance of structurally similar fluorinated aromatic compounds, it is expected to exhibit excellent reproducibility and high yields in a variety of key chemical transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. The provided protocols and comparative data serve as a valuable resource for researchers in designing and executing robust and reproducible synthetic strategies. The electron-withdrawing nature of the tetrafluorophenyl moiety generally leads to enhanced reactivity in these applications compared to less fluorinated or non-fluorinated analogues.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine [mdpi.com]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
A Comparative Guide to the Reaction Products of 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 4-bromo-2,3,5,6-tetrafluorophenol, a versatile building block in the synthesis of complex fluorinated molecules. The following sections detail the experimental data and protocols for key transformations, offering a valuable resource for researchers in medicinal chemistry, materials science, and agrochemicals.
Suzuki-Miyaura Cross-Coupling: Synthesis of Polyfluorinated Biphenyls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction provides a direct route to highly fluorinated biphenyl derivatives, which are of significant interest for their unique electronic and biological properties.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a fluorinated aryl bromide with various fluorinated arylboronic acids, demonstrating the feasibility of synthesizing polyfluorinated biphenyls. While the original study did not use this compound as the exact starting material, the data for the closely related pentafluorobromobenzene provides a strong predictive model for its reactivity.
| Entry | Aryl Boronic Acid | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5,6-Tetrafluorophenylboronic Acid | Bromopentafluorobenzene | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ | Toluene | 95 | 60 | 85 |
| 2 | 2,3,4,5-Tetrafluorophenylboronic Acid | Bromopentafluorobenzene | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ | Toluene | 95 | 60 | 78 |
| 3 | 2,6-Difluorophenylboronic Acid | Bromopentafluorobenzene | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ | Toluene | 95 | 60 | 92 |
| 4 | Phenylboronic Acid | Bromopentafluorobenzene | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ | Toluene | 95 | 60 | 95 |
Data adapted from a study on the synthesis of polyfluorinated biphenyls, providing a model for the reactivity of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), SPhos (0.15 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 95 °C and stir for 60 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polyfluorinated biphenyl product.
Logical Workflow for Suzuki-Miyaura Coupling
Figure 1. Workflow for the Suzuki-Miyaura cross-coupling reaction.
Alternative Reactions and Future Directions
While Suzuki-Miyaura coupling is a primary application, this compound can participate in other transformations, including:
-
Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated and reacted with alkyl halides to form polyfluorinated aryl ethers.
-
Buchwald-Hartwig Amination: The aryl bromide can be coupled with various amines to synthesize polyfluorinated anilines and their derivatives.
-
Sonogashira Coupling: The aryl bromide can be reacted with terminal alkynes to produce polyfluorinated aryl alkynes.
Further research into these reactions will undoubtedly expand the synthetic utility of this versatile fluorinated building block.
Comparative Reaction Pathway Overview
Figure 2. Potential reaction pathways for this compound.
This guide serves as a foundational resource for the synthetic applications of this compound. The provided data and protocols, based on analogous systems, offer a strong starting point for the development of novel fluorinated compounds with diverse applications.
Benchmarking the performance of 4-Bromo-2,3,5,6-tetrafluorophenol in specific applications
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Halogenated phenols are a versatile class of reagents, and among them, 4-Bromo-2,3,5,6-tetrafluorophenol presents a unique combination of reactivity and structural features. The presence of a bromine atom allows for participation in various cross-coupling reactions, while the tetrafluorinated ring can significantly influence the physicochemical properties of the final product, such as metabolic stability and binding affinity.
This guide provides a comparative benchmark of this compound's performance, primarily focusing on its application in the widely used Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct comparative studies involving this compound, this guide leverages data from related bromophenol isomers to provide a useful, albeit indirect, performance overview.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl scaffolds common in many pharmaceutical compounds. The reactivity of bromophenols in this reaction is influenced by factors such as the position of the hydroxyl and bromo substituents, as well as the electronic nature of the aromatic ring.
While specific quantitative yield data for the Suzuki-Miyaura coupling of this compound with common coupling partners like phenylboronic acid is not extensively documented in publicly available literature, we can infer its potential performance by examining related, well-studied bromophenols. Generally, electron-withdrawing fluorine atoms can decrease the reactivity of the aryl bromide towards oxidative addition, which can be a rate-limiting step in the catalytic cycle. However, the use of modern catalyst systems with bulky, electron-rich phosphine ligands can often overcome this challenge.
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of other bromophenol isomers with phenylboronic acid, offering a point of reference for expected performance.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromophenol | Pd/C (1 mol%) | K₂CO₃ | Water | 150 (microwave) | 0.17 | >90 |
| 2-Bromophenol | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~85 |
| 3-Bromophenol | Pd(OAc)₂/SPhos (2/4 mol%) | K₃PO₄ | Dioxane/Water | 100 | 16 | ~90 |
| 4-Bromo-2-fluorophenol | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/Water | 80 | 4 | ~88 |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst, base, and solvent system employed.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic reactions. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling of a Bromophenol
Materials:
-
Bromophenol (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromophenol, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis and evaluation of bioactive molecules using building blocks like this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesis and evaluation of bioactive molecules.
Comparative analysis of different synthetic routes to 4-Bromo-2,3,5,6-tetrafluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 4-Bromo-2,3,5,6-tetrafluorophenol, a key intermediate in the development of pharmaceuticals and advanced materials. The strategic placement of a bromine atom on the highly fluorinated phenol ring offers unique properties for further chemical modifications. This document outlines the primary synthetic strategies, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in organic synthesis. The presence of four fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, while the bromine atom serves as a versatile handle for cross-coupling reactions and other transformations. The efficient synthesis of this compound is therefore of considerable interest. This guide focuses on the most plausible synthetic approaches, primarily involving the preparation of the 2,3,5,6-tetrafluorophenol precursor followed by a bromination step.
Synthetic Routes
Two primary synthetic pathways for the precursor, 2,3,5,6-tetrafluorophenol, have been identified, followed by a direct bromination to yield the final product.
Route 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid
This route involves the decarboxylation of pentafluorobenzoic acid to generate a tetrafluorophenyl anion, which is then hydroxylated.
Route 2: Synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-Tetrafluorobenzene
This method proceeds through the formation of an organolithium intermediate from 1,2,4,5-tetrafluorobenzene, followed by reaction with a borate ester and subsequent oxidation to the phenol.
Final Step: Direct Bromination of 2,3,5,6-Tetrafluorophenol
The final step in producing this compound involves the electrophilic bromination of the 2,3,5,6-tetrafluorophenol precursor. Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is deactivated, making this a critical and potentially challenging step.
Comparative Data
The following table summarizes the quantitative data for the synthesis of the precursor, 2,3,5,6-tetrafluorophenol, via Route 1 and Route 2. Data for the direct bromination step is based on general procedures for phenol bromination and may require optimization for this specific substrate.
| Parameter | Route 1: From Pentafluorobenzoic Acid | Route 2: From 1,2,4,5-Tetrafluorobenzene | Direct Bromination (General) |
| Starting Material | Pentafluorobenzoic Acid | 1,2,4,5-Tetrafluorobenzene | 2,3,5,6-Tetrafluorophenol |
| Key Reagents | Sodium acetate, Sulfuric acid | n-Butyllithium, Triisopropyl borate, Hydrogen peroxide | Bromine or N-Bromosuccinimide |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Dichloromethane, Acetonitrile, or Water |
| Reaction Time | ~11 hours[1] | Not specified | 1 - 4 hours |
| Yield | ~95%[1] | >80% (overall for two steps)[2] | Typically high for activated phenols, may be lower for deactivated systems. |
| Purity | 99.8%[1] | >99.0%[2] | Dependent on reaction selectivity and purification. |
Experimental Protocols
Route 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid [1]
-
Reaction Setup: In a 1L glass reactor, add 404 g of N,N-dimethylformamide (DMF) and 202.3 g of sodium acetate.
-
Addition of Starting Material: While maintaining the temperature at 50-55 °C, add 106.0 g of pentafluorobenzoic acid.
-
First Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by HPLC until the starting material is less than 1.0%.
-
Acidification: Cool the mixture to below 80 °C and add 143.8 g of 98% concentrated sulfuric acid to adjust the pH to less than 1.
-
Second Reflux: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up and Purification: After cooling, perform steam distillation to separate the lower organic layer. Rectify the organic layer to obtain 2,3,5,6-tetrafluorophenol as a white crystalline solid.
Route 2: Synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-Tetrafluorobenzene [2]
-
Lithiation: In an inert solvent, react 1,2,4,5-tetrafluorobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to form the aryl lithium intermediate.
-
Borylation: React the aryl lithium intermediate with a boric acid ester (e.g., triisopropyl borate) at low temperature.
-
Hydrolysis and Oxidation: Quench the reaction with acidic water to obtain 2,3,5,6-tetrafluorobenzeneboronic acid. Subsequent oxidation with hydrogen peroxide in an acidic aqueous system yields 2,3,5,6-tetrafluorophenol.
-
Purification: The crude product can be purified by rectification or recrystallization.
Direct Bromination of 2,3,5,6-Tetrafluorophenol (General Procedure)
Note: This is a general procedure for phenol bromination and may require optimization for the highly deactivated 2,3,5,6-tetrafluorophenol.
-
Reaction Setup: Dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise over 15-20 minutes with stirring.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is most practically achieved through a two-step process: the formation of 2,3,5,6-tetrafluorophenol followed by direct bromination. Both presented routes to the tetrafluorophenol precursor offer high yields and purity. The choice between them may depend on the availability and cost of the starting materials, as well as the scalability and safety considerations of the required reagents, particularly the use of organolithium reagents in Route 2.
The subsequent bromination of the electron-deficient 2,3,5,6-tetrafluorophenol is a key step that may require careful optimization of reaction conditions to achieve high selectivity and yield. Further research into the direct bromination of this specific substrate is warranted to develop a robust and efficient protocol. This guide provides a solid foundation for researchers to select and adapt a synthetic strategy that best fits their laboratory capabilities and research objectives.
References
A Comparative Purity Analysis of Commercially Available 4-Bromo-2,3,5,6-tetrafluorophenol
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor that can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. 4-Bromo-2,3,5,6-tetrafluorophenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. A summary of the advertised purity from a selection of commercial vendors is presented in Table 1. It is important to note that this data is based on the information provided by the suppliers and independent verification is recommended.
| Supplier | Stated Purity | Analytical Techniques Mentioned |
| Supplier A | 96% | - |
| Supplier B | NLT 97% | NMR, HPLC, COA available |
| Supplier C | 96% | COA, FTIR available |
| Supplier D | >97% | - |
Table 1. Stated Purity of this compound from Various Commercial Suppliers. NLT: No Less Than. COA: Certificate of Analysis. NMR: Nuclear Magnetic Resonance. HPLC: High-Performance Liquid Chromatography. FTIR: Fourier-Transform Infrared Spectroscopy.
Potential Impurities
The most common synthetic route to this compound involves the electrophilic bromination of 2,3,5,6-tetrafluorophenol. Based on this, potential impurities may include:
-
Unreacted Starting Material: 2,3,5,6-tetrafluorophenol
-
Over-brominated Products: e.g., 2,4-Dibromo-3,5,6-trifluorophenol (structure may vary)
-
Isomeric Impurities: While the para-position is highly activated, trace amounts of other isomers could potentially form.
-
Residual Solvents and Reagents: From the reaction and purification process.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, a combination of analytical techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start at 30% acetonitrile.
-
Increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹⁹F NMR: To observe the fluorine signals, which can be very informative for fluorinated compounds.
-
¹³C NMR: To observe the carbon signals.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For quantitative analysis, a certified internal standard with a known concentration must be added.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Potential impurity formation during the synthesis of this compound.
Conclusion
The purity of commercially available this compound generally meets the requirements for many research and development applications. However, for sensitive applications, such as in late-stage drug development or for use as an analytical standard, independent verification of purity is crucial. The analytical methods outlined in this guide provide a robust framework for researchers to assess the quality of their starting materials and ensure the reliability and reproducibility of their experimental results. It is recommended to request a certificate of analysis from the supplier and to perform in-house testing to confirm the purity and identify any potential impurities that may affect downstream applications.
A Comparative Guide to 4-Bromo-2,3,5,6-tetrafluorophenol for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 4-Bromo-2,3,5,6-tetrafluorophenol against other commonly utilized substituted phenols in the context of synthetic chemistry, particularly in cross-coupling reactions. Due to a lack of direct comparative peer-reviewed studies, this guide synthesizes available data on the physicochemical properties and reactivity of these compounds to provide a useful reference for reaction design and optimization.
Introduction
Substituted phenols are fundamental building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the phenol ring dramatically influence the compound's reactivity, acidity, and steric profile, thereby dictating its suitability for specific applications. This compound is a highly functionalized reagent, offering a unique combination of a reactive bromine atom for cross-coupling and a polyfluorinated ring that can impart desirable properties such as metabolic stability and altered lipophilicity to the target molecule.
Physicochemical Properties and Reactivity Comparison
The acidity of the phenolic proton (pKa) is a key indicator of the electron-withdrawing or -donating nature of the substituents, which in turn affects the reactivity of the aromatic ring and any leaving groups in reactions like the Suzuki-Miyaura coupling. Generally, stronger electron-withdrawing groups decrease the pKa (increase acidity) and can influence the oxidative addition step in cross-coupling reactions.
| Compound | Structure | pKa (approx.) | Molecular Weight ( g/mol ) | Key Features |
| This compound | Not available in searched literature, but expected to be low due to strong inductive effect of four fluorine atoms. | 244.97[1] | - Highly electron-deficient aromatic ring.- Bromine atom is a good leaving group for cross-coupling.- Tetrafluorophenyl moiety can enhance metabolic stability and binding affinity. | |
| 4-Bromophenol | 9.34[2] | 173.01[3] | - Standard benchmark for brominated phenols.- Moderate reactivity.- Less sterically hindered than polyhalogenated phenols. | |
| Pentabromophenol | ~6.5 | 488.59 | - Highly acidic due to multiple bromine atoms.- Sterically hindered.- Can undergo multiple cross-coupling reactions. | |
| 4-Fluorophenol | 9.9[2] | 112.10 | - Less acidic than 4-bromophenol.- Fluorine is generally not used as a leaving group in cross-coupling. | |
| Pentafluorophenol | 5.5[4] | 184.06[4] | - Highly acidic due to five fluorine atoms.- Often used to create activated esters for acylation reactions.[5][6] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[7][8][9] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[10][11]
While no studies directly comparing the Suzuki-Miyaura coupling of this compound with other bromophenols were identified, we can infer its potential reactivity. The strong electron-withdrawing nature of the four fluorine atoms would likely make the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst, potentially allowing for milder reaction conditions compared to less activated aryl bromides like 4-bromophenol. However, the steric bulk of the ortho-fluorine atoms could also play a role in the reaction kinetics.
For dihalogenated phenols, the difference in halogen reactivity (I vs. Br) allows for selective cross-coupling.[10] In the case of this compound, the single bromine atom provides a single, predictable site for functionalization.
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide. This should be optimized for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[12][13]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[12]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS. Microwave irradiation can also be employed to accelerate the reaction.[8][14]
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizing Chemical Processes
The following diagrams illustrate the fundamental workflow of a Suzuki-Miyaura coupling and a logical approach to selecting a substituted phenol for a synthetic application.
References
- 1. aceschem.com [aceschem.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3,5,6-tetrafluorophenol: A Comprehensive Guide
Researchers and laboratory personnel must handle the disposal of 4-Bromo-2,3,5,6-tetrafluorophenol with stringent adherence to safety protocols to mitigate potential environmental and health risks. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound.
Safety and Hazard Information
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It can cause skin irritation and serious eye irritation or damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
| Hazard Category | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] |
| Specific target organ toxicity | May cause respiratory irritation. |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is critical and must be carried out in a manner that ensures the safety of laboratory personnel and the protection of the environment. Do not discharge into drains or the environment.[1][3]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Body Protection: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable container for disposal.[1]
-
Remove all sources of ignition.[1]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be a designated hazardous waste accumulation area.
5. Final Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for the chemical.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for 4-Bromo-2,3,5,6-tetrafluorophenol
For Immediate Reference: 4-Bromo-2,3,5,6-tetrafluorophenol is a hazardous chemical. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal guidelines is mandatory to ensure the safety of laboratory personnel and to maintain compliance with hazardous waste regulations.
Hazard Identification and Classification
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity - Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be ANSI Z87.1-compliant.[1] A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice, but for prolonged contact or with concentrated solutions, consider double-gloving or using more robust gloves like butyl rubber or neoprene.[1][3][4] Always inspect gloves for tears or penetration before and during use, and change them immediately if contamination is suspected.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin.[1][5] For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[3][6] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] If a fume hood is not available, contact Environmental Health & Safety to assess the need for additional respiratory protection.[1] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and dropped objects.[5][8] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risks.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][10]
Safe Handling Practices
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.
-
Minimizing Exposure: Avoid the formation of dust if handling the solid form.[9][10] Use the smallest practicable quantity for the experiment.[3]
-
Preventing Contamination: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][10]
-
Heating: Never heat or melt the chemical in an unventilated area such as an incubator or microwave.[4]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Location: Store in a designated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Secondary Containment: Store containers in leak-proof secondary containment to prevent spills.[1][3]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11] Never dispose of this chemical down the drain or in regular trash.[11]
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[11]
-
Designation: This waste should be designated as "Halogenated Organic Waste."[11]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[11]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[11]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's specific guidelines.[11]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the spill. Avoid adding water.[11]
-
Clean-up: Sweep up solid material and place it in the designated hazardous waste container.[9][10] Use spark-proof tools if there is a risk of ignition.[9]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report all spills to the laboratory supervisor and Environmental Health & Safety.
Diagrams
Caption: Figure 1: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. monash.edu [monash.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
